Lycoctonine
Description
Properties
CAS No. |
26000-17-9 |
|---|---|
Molecular Formula |
C25H41NO7 |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6S,8R,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol |
InChI |
InChI=1S/C25H41NO7/c1-6-26-11-22(12-27)8-7-16(31-3)24-14-9-13-15(30-2)10-23(28,17(14)18(13)32-4)25(29,21(24)26)20(33-5)19(22)24/h13-21,27-29H,6-12H2,1-5H3/t13-,14-,15+,16+,17-,18+,19-,20+,21?,22+,23-,24?,25?/m1/s1 |
InChI Key |
YOTUXHIWBVZAJQ-WZROKYDKSA-N |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
acetyllycoctonine lycoctonine |
Origin of Product |
United States |
Foundational & Exploratory
The Dual-Faceted Mechanism of Action of Lycoctonine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lycoctonine, a diterpenoid alkaloid isolated from plants of the Aconitum and Delphinium genera, exhibits a complex pharmacological profile characterized by a dual mechanism of action. This technical guide delineates the current understanding of this compound's molecular interactions, focusing on its roles as a nicotinic acetylcholine receptor (nAChR) antagonist and a voltage-gated calcium channel blocker. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the implicated signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.
Core Mechanisms of Action
This compound's physiological effects are primarily attributed to its interaction with two distinct classes of ion channels:
-
Nicotinic Acetylcholine Receptor (nAChR) Antagonism: this compound, and more extensively studied structural analogs such as Methyllycaconitine (MLA), acts as a competitive antagonist at neuronal nicotinic acetylcholine receptors. Evidence strongly suggests a high affinity and selectivity for the α7 nAChR subtype . This antagonism interferes with cholinergic neurotransmission at various sites, including the neuromuscular junction and the central nervous system.
-
Voltage-Gated Calcium Channel (VGCC) Blockade: this compound has been demonstrated to inhibit the activity of specific voltage-gated calcium channels, namely CaV1.2 (L-type) and CaV3.2 (T-type) . This blockade disrupts calcium influx into excitable cells, leading to effects on cardiovascular function, including a moderate cardiotonic effect.
Quantitative Data Summary
While specific quantitative data for this compound is limited in the public domain, the binding affinities of its close structural analog, Methyllycaconitine (MLA), provide valuable insights into its interaction with nAChR subtypes. It is important to note that these values are for MLA and should be considered an approximation for this compound's activity.
| Ligand | Receptor Subtype | Affinity (Ki) | Notes |
| Methyllycaconitine (MLA) | α7 nAChR | 1.4 nM[1][2] | High affinity and selectivity. MLA is considered a selective antagonist for this subtype. |
| Methyllycaconitine (MLA) | α-bungarotoxin sensitive nAChR | Kd = 1.86 nM[3] | High affinity for the receptor population labeled by α-bungarotoxin, which is predominantly the α7 subtype. |
| Methyllycaconitine (MLA) | α3/α6β2β3* nAChR | 33 nM[4] | Inhibition of ¹²⁵I-α-CTx-MII binding, suggesting interaction with this presynaptic nAChR subtype on dopamine neurons. |
| Methyllycaconitine (MLA) | Human Muscle nAChR | ~8 µM[5] | Significantly lower affinity compared to neuronal α7 nAChRs, indicating selectivity for neuronal subtypes. |
| Methyllycaconitine (MLA) | Rat Brain nAChR (Nicotine binding site) | ~4 µM[5] | Lower affinity for the high-affinity nicotine binding site compared to the α-bungarotoxin site. |
| This compound | CaV1.2 & CaV3.2 | IC50 values not yet reported in publicly available literature. | Studies confirm inhibitory activity, but specific half-maximal inhibitory concentrations for this compound are not available. General studies on similar compounds show IC50 values in the micromolar range for CaV1.2 and CaV3.2 inhibition.[6][7][8] |
Signaling Pathways
Nicotinic Acetylcholine Receptor Antagonism
This compound's competitive antagonism at the α7 nAChR blocks the binding of the endogenous agonist, acetylcholine (ACh). This prevents the conformational change required for channel opening and the subsequent influx of cations, primarily Ca²⁺. The blockade of this pathway has several downstream consequences.
Voltage-Gated Calcium Channel Blockade
This compound directly blocks CaV1.2 (L-type) and CaV3.2 (T-type) voltage-gated calcium channels. This inhibition reduces the influx of extracellular calcium into the cell upon membrane depolarization. In cardiac myocytes, this leads to a decrease in the availability of calcium for binding to troponin C, resulting in reduced myocardial contractility (negative inotropy) and a slower heart rate (negative chronotropy).
Experimental Protocols
The investigation of this compound's mechanism of action employs a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Electrophysiological Analysis of nAChR Antagonism
Objective: To characterize the antagonistic effects of this compound on nicotinic acetylcholine receptors, typically at the neuromuscular junction or in heterologous expression systems.
Methodology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired nAChR subunits (e.g., α7 for homomeric receptors, or a combination of α and β subunits for heteromeric receptors).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
The oocyte is impaled with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).
-
The membrane potential is clamped at a holding potential of -70 mV.
-
Acetylcholine (ACh) is applied to elicit an inward current mediated by the expressed nAChRs.
-
To test for antagonism, this compound is co-applied with ACh, or the oocyte is pre-incubated with this compound before ACh application.
-
-
Data Analysis: The reduction in the ACh-evoked current in the presence of this compound is measured. To determine if the antagonism is competitive, a concentration-response curve for ACh is generated in the absence and presence of a fixed concentration of this compound. A rightward shift in the EC50 of ACh without a change in the maximal response is indicative of competitive antagonism.
Patch-Clamp Electrophysiology for Calcium Channel Blockade
Objective: To directly measure the inhibitory effect of this compound on CaV1.2 and CaV3.2 calcium channels.
Methodology: Whole-Cell Patch-Clamp
-
Cell Culture: A suitable cell line stably expressing the target calcium channel subtype (e.g., HEK293 cells expressing CaV1.2 or CaV3.2) is cultured on glass coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an external solution containing a charge carrier for the calcium channel (typically Ba²⁺ to increase current amplitude and reduce Ca²⁺-dependent inactivation).
-
Pipette Preparation: A glass micropipette with a resistance of 2-5 MΩ is filled with an internal solution designed to isolate calcium currents (e.g., containing Cs⁺ to block K⁺ channels).
-
Giga-seal Formation: The pipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and chemical continuity between the pipette and the cell interior.
-
Voltage Protocol: The cell is held at a negative holding potential (e.g., -80 mV) to keep the channels in a closed state. Depolarizing voltage steps (e.g., to 0 mV) are applied to elicit inward calcium channel currents.
-
Drug Application: After recording a stable baseline current, this compound is perfused into the recording chamber at various concentrations.
-
Data Analysis: The reduction in the peak current amplitude in the presence of this compound is measured to determine the IC50 value. The voltage-dependence of the block can also be investigated.
Structure-Activity Relationships
The complex hexacyclic structure of this compound is crucial for its biological activity. Studies on related norditerpenoid alkaloids have revealed key structural motifs that influence their affinity and selectivity for nAChRs. For instance, the nature of the ester group at the C18 position significantly impacts potency. The N-(methylsuccinimido)anthranoyl group present in the highly potent α7 antagonist MLA is a key determinant of its high affinity. The absence or modification of this group, as seen in this compound, likely accounts for differences in potency and selectivity compared to MLA. Further research into the structure-activity relationships of this compound and its derivatives is warranted to develop more selective and potent modulators of nAChRs and calcium channels.
Conclusion and Future Directions
This compound presents a fascinating case of a natural product with a dual mechanism of action, targeting both nicotinic acetylcholine receptors and voltage-gated calcium channels. Its likely competitive antagonism at α7 nAChRs and its inhibitory effects on CaV1.2 and CaV3.2 channels provide a basis for its observed physiological effects, including its toxicity and potential therapeutic applications.
For future research, the following areas are of high importance:
-
Definitive determination of this compound's binding affinities (Ki and IC50 values) for a broad range of nAChR subtypes and VGCCs.
-
Elucidation of the precise binding site of this compound on both nAChRs and calcium channels through structural biology approaches.
-
In-depth investigation of the downstream signaling pathways modulated by this compound in various cell types and tissues.
-
Synthesis and pharmacological evaluation of this compound analogs to explore structure-activity relationships and develop more selective ligands.
This technical guide provides a solid foundation for researchers to further explore the intricate pharmacology of this compound and its potential as a lead compound for the development of novel therapeutics.
References
- 1. Tying up Nicotine: New Selective Competitive Antagonist of the Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patch clamp methods for studying calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. KV11.1, NaV1.5, and CaV1.2 Transporter Proteins as Antitarget for Drug Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for human Cav3.2 inhibition by selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective blockade of Cav1.2 (α1C) versus Cav1.3 (α1D) L-type calcium channels by the black mamba toxin calciseptine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Natural Sources of Lycoctonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lycoctonine is a highly complex, polycyclic diterpenoid alkaloid belonging to the C19-norditerpenoid class. First reported in 1865 from Aconitum lycoctonum, this natural product has garnered interest within the scientific community for its intricate chemical structure and biological activities.[1] This technical guide provides a comprehensive overview of the discovery, natural sources, and physicochemical properties of this compound, along with detailed experimental protocols for its isolation and characterization.
Discovery and Historical Context
The history of this compound is intertwined with the broader exploration of alkaloids from plants of the Aconitum and Delphinium genera, long known for their potent physiological effects.
Timeline of Key Events:
-
1834: P. L. Geiger and Hesse conduct early examinations of the active principles in Aconitum napellus, leading to the isolation of aconitine.[2]
-
1865: this compound is first reported to be isolated from Aconitum lycoctonum, also known as wolfsbane.[1]
-
Late 19th and Early 20th Centuries: Continued research on Aconitum and the related Delphinium genus leads to the isolation and characterization of a vast array of related norditerpenoid alkaloids. The structural complexity of these molecules presented a significant challenge to early chemists.
-
Mid-20th Century: With the advent of advanced spectroscopic techniques, the definitive structure of this compound and its congeners were elucidated, revealing a complex hexacyclic framework.
Natural Sources of this compound
This compound is primarily found in plant species belonging to the genera Aconitum and Delphinium of the Ranunculaceae family. The concentration of this compound and other alkaloids can vary significantly depending on the plant species, geographical location, and time of harvest.
| Plant Species | Family | Reported Presence of this compound |
| Aconitum lycoctonum | Ranunculaceae | Yes[1][3] |
| Aconitum heterophyllum | Ranunculaceae | Yes[2] |
| Delphinium formosum | Ranunculaceae | Yes |
| Delphinium cashmerianum | Ranunculaceae | Yes |
| Delphinium brownii | Ranunculaceae | Yes[1] |
| Delphinium elatum | Ranunculaceae | Yes |
Experimental Protocols
Isolation of this compound from Plant Material
The following is a generalized protocol for the extraction and isolation of this compound from the dried and powdered roots of a suitable Aconitum or Delphinium species.
Workflow for this compound Isolation:
Caption: General workflow for the isolation of this compound.
Detailed Methodology:
-
Extraction:
-
Air-dried and powdered root material (1 kg) is macerated with 70% ethanol (3 x 5 L) at room temperature for 72 hours.
-
The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
-
Acid-Base Partitioning:
-
The crude extract is suspended in 5% hydrochloric acid (HCl) and partitioned with diethyl ether to remove non-alkaloidal components.
-
The acidic aqueous layer is then basified to pH 9-10 with ammonium hydroxide (NH₄OH) and extracted repeatedly with chloroform.
-
The combined chloroform extracts are washed with distilled water until neutral.
-
-
Purification:
-
The chloroform extract is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated to obtain the crude alkaloid fraction.
-
This fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform-methanol solvent system and visualized with Dragendorff's reagent.
-
Fractions containing this compound are combined and may require further purification by preparative TLC or recrystallization from a suitable solvent system (e.g., acetone-hexane) to yield pure this compound.
-
Characterization of this compound
Spectroscopic Data:
| Spectroscopic Technique | Key Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.04 (1H, s), 3.82 (1H, s), 3.42 (3H, s), 3.38 (3H, s), 3.32 (3H, s), 3.24 (3H, s), 1.02 (3H, t, J = 7 Hz) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.3 (s), 95.3 (d), 85.9 (s), 83.4 (d), 82.0 (d), 81.4 (d), 76.4 (s), 62.6 (d), 58.8 (q), 57.5 (q), 56.0 (q), 55.2 (q), 47.7 (d), 47.1 (d), 46.7 (s), 44.8 (d), 43.0 (t), 42.7 (d), 37.5 (d), 32.8 (t), 28.3 (t), 25.0 (t), 24.1 (t), 11.8 (q) |
| Mass Spectrometry (EI-MS) | The mass spectrum of this compound exhibits a molecular ion peak [M]⁺ and characteristic fragmentation patterns arising from the cleavage of the complex ring system and loss of substituent groups. Common fragmentations involve the loss of methoxy and hydroxyl groups. The specific fragmentation pattern can be used to confirm the identity of the compound. |
Biological Activity and Signaling Pathways
This compound and related norditerpenoid alkaloids are known to possess a range of biological activities, primarily affecting the central nervous system and cardiovascular system.[4] While the precise signaling pathways for this compound are not as extensively studied as those for more toxic alkaloids like aconitine, current research suggests that its mechanism of action involves the modulation of ion channels.
Known Biological Effects:
-
Sodium Channel Interaction: this compound is reported to interact with sodium channels, which likely underlies its effects on the heart and central nervous system.[4]
-
Analgesic and Anti-inflammatory Activity: Some studies have indicated that this compound exhibits analgesic and anti-inflammatory properties.
-
Cardiovascular Effects: this compound has been shown to have effects on the cardiovascular system.
Postulated Signaling Pathway Involvement:
The interaction of this compound with ion channels suggests its potential to modulate downstream signaling cascades. While a definitive pathway has not been elucidated, a plausible mechanism involves the alteration of intracellular ion concentrations, which can, in turn, affect various signaling molecules and transcription factors.
Caption: Postulated mechanism of this compound action.
Further research is required to fully delineate the specific signaling pathways modulated by this compound and to understand the molecular basis of its diverse biological activities. This knowledge will be crucial for any future drug development efforts based on the this compound scaffold.
References
- 1. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]
- 2. 1911 Encyclopædia Britannica/Aconite - Wikisource, the free online library [en.wikisource.org]
- 3. Isolation of norditerpenoid alkaloids from flowers of aconitum lycoctonum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Unfolding Pathway of Lycoctonine: A Technical Guide to its Biosynthesis in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lycoctonine, a highly oxygenated and structurally complex C19-norditerpenoid alkaloid, is a prominent secondary metabolite in plants of the Aconitum and Delphinium genera. Its intricate hexacyclic framework and dense functionalization make it a challenging target for chemical synthesis and an intriguing subject for biosynthetic investigation. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants. We delve into the initial cyclization of the diterpenoid skeleton from geranylgeranyl diphosphate, the incorporation of the characteristic nitrogen atom, and the subsequent oxidative modifications that lead to the this compound scaffold. This document synthesizes the available, albeit incomplete, knowledge on the key enzymes involved, including terpene synthases, cytochrome P450 monooxygenases, and reductases. While quantitative kinetic data for the specific enzymes in the this compound pathway are not yet available in the literature, this guide presents general enzymatic parameters where analogous reactions have been studied. Furthermore, we provide detailed experimental protocols for the heterologous expression and characterization of relevant enzymes, as well as for the analysis of norditerpenoid alkaloids. The regulatory mechanisms governing this pathway are also discussed, highlighting the role of transcription factor families and signaling molecules. This guide aims to be a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery, providing a foundation for further elucidation of this complex pathway and the potential for its biotechnological application.
Introduction
Norditerpenoid alkaloids (NDAs), such as this compound, represent a diverse class of specialized metabolites with a wide range of biological activities. This compound is a defining member of the C19-NDAs, characterized by a complex hexacyclic core structure. These compounds are of significant interest to the pharmaceutical industry due to their potential as therapeutic agents. However, their structural complexity makes chemical synthesis challenging and expensive. Understanding the biosynthetic pathway of this compound in plants opens the door to metabolic engineering approaches for sustainable production. This guide summarizes the current state of knowledge on the this compound biosynthetic pathway, from its diterpenoid precursor to the intricate oxidative and rearrangement steps.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the universal precursor for diterpenoids, geranylgeranyl diphosphate (GGPP). The pathway can be broadly divided into three key stages:
-
Formation of the tetracyclic diterpene skeleton.
-
Incorporation of the nitrogen atom to form the atisine scaffold.
-
Extensive post-modification of the atisine skeleton to yield this compound.
While the complete pathway from the atisine skeleton to this compound has not been fully elucidated, recent research has shed light on the initial enzymatic steps.
Early Steps: From GGPP to the Atisine Skeleton
Recent studies on the biosynthesis of the related diterpenoid alkaloid atisinium in Delphinium grandiflorum and Aconitum plicatum have identified the initial six enzymes that likely form the core of the early this compound pathway[1]. This pathway begins with the cyclization of GGPP and culminates in the formation of the atisine skeleton.
The key enzymatic steps are:
-
Cyclization of GGPP: A bifunctional diterpene synthase, comprising a class II terpene synthase (TPS) domain and a class I TPS domain, catalyzes the initial cyclizations.
-
Step 1: The class II TPS domain, a copalyl diphosphate synthase (CPS), converts GGPP to ent-copalyl diphosphate (ent-CPP).
-
Step 2: The class I TPS domain, a kaurene synthase-like (KSL) enzyme, then converts ent-CPP to a tetracyclic diterpene intermediate, likely atisirene.
-
-
Oxidative Modifications: A series of cytochrome P450 monooxygenases (CYP450s) hydroxylate the diterpene skeleton. While the exact intermediates are still under investigation, these oxidations are crucial for the subsequent nitrogen incorporation.
-
Nitrogen Incorporation: A reductase, with homology to other alkaloid biosynthetic enzymes, is proposed to catalyze the reductive amination of an oxidized intermediate with an amine donor. Isotopic labeling studies suggest that ethanolamine is a preferred nitrogen source for the formation of the characteristic N-ethyl group of many norditerpenoid alkaloids[1].
The following diagram illustrates the proposed early steps in the biosynthesis of the atisine skeleton, a likely precursor to this compound.
Caption: Proposed early biosynthetic pathway from GGPP to the atisine skeleton.
Late-Stage Modifications: Towards this compound
The conversion of the atisine skeleton into the highly functionalized this compound molecule is believed to involve a series of extensive oxidative reactions, including hydroxylations and O-methylations. The enzymes responsible for these late-stage modifications are likely members of the cytochrome P450 and O-methyltransferase (OMT) superfamilies.
The structural differences between the atisine skeleton and this compound suggest the following transformations are necessary:
-
Multiple Hydroxylations: Introduction of several hydroxyl groups at specific positions on the hexacyclic core.
-
O-Methylations: Methylation of specific hydroxyl groups to form methoxy groups.
-
Skeletal Rearrangements: Potential rearrangement of the carbon skeleton, a common feature in the biosynthesis of complex diterpenoid alkaloids.
The precise sequence of these events and the enzymes catalyzing them remain to be experimentally determined.
The following diagram provides a hypothetical overview of the late-stage modifications.
Caption: Hypothetical late-stage biosynthetic pathway from the atisine skeleton to this compound.
Quantitative Data
A thorough review of the current literature reveals a notable absence of quantitative data for the enzymes involved in the this compound biosynthetic pathway. Kinetic parameters such as Michaelis-Menten constants (Km), catalytic constants (kcat), and maximal velocities (Vmax) have not yet been reported for the specific terpene synthases, cytochrome P450s, or O-methyltransferases from Aconitum or Delphinium species that are dedicated to this compound biosynthesis.
For context, the following table presents a range of kinetic parameters reported for analogous enzymes from other plant secondary metabolic pathways. It is important to note that these values are not directly transferable to the this compound pathway but provide a general reference for the expected enzymatic efficiencies.
| Enzyme Class | Substrate | Km (µM) | kcat (s-1) | Plant Source (Pathway) |
| Terpene Synthase | GGPP | 1 - 15 | 0.01 - 0.5 | Various (Diterpenoid biosynthesis) |
| Cytochrome P450 | Diterpene | 5 - 100 | 0.1 - 10 | Various (Alkaloid biosynthesis) |
| O-Methyltransferase | Hydroxylated Alkaloid | 10 - 200 | 0.05 - 5 | Various (Alkaloid biosynthesis) |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments that are central to identifying and characterizing the enzymes of this pathway.
Heterologous Expression and Purification of Terpene Synthases
This protocol describes the expression of plant terpene synthases in Escherichia coli and their subsequent purification for in vitro enzyme assays.
Workflow Diagram:
Caption: Workflow for heterologous expression and purification of terpene synthases.
Methodology:
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from the roots or rhizomes of Aconitum or Delphinium species using a commercial kit. Synthesize first-strand cDNA using a reverse transcriptase.
-
Gene Amplification and Cloning: Amplify the full-length coding sequence of the candidate terpene synthase gene by PCR using gene-specific primers. Clone the PCR product into a suitable E. coli expression vector, such as pET-28a(+), which adds a polyhistidine tag for purification.
-
Heterologous Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-20°C) for 16-24 hours.
-
Protein Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication. Clarify the lysate by centrifugation. Purify the His-tagged protein from the supernatant using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. Elute the protein with an imidazole gradient.
-
Protein Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.
In Vitro Enzyme Assay for Terpene Synthases
This protocol outlines the procedure for assaying the activity of a purified terpene synthase with its substrate, GGPP.
Methodology:
-
Reaction Setup: In a glass vial, prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.2, 10% glycerol, 5 mM DTT), 10 mM MgCl2, 10-50 µM GGPP, and 1-5 µg of the purified terpene synthase.
-
Incubation: Overlay the reaction mixture with an organic solvent (e.g., n-hexane) to trap volatile products. Incubate the reaction at 30°C for 1-4 hours.
-
Product Extraction: Vortex the reaction mixture vigorously to extract the terpene products into the organic layer.
-
Analysis: Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS) to identify the terpene products based on their mass spectra and retention times compared to authentic standards.
Preparation of Plant Microsomes for Cytochrome P450 Assays
This protocol describes the isolation of microsomes from plant tissues, which are enriched in membrane-bound enzymes like CYP450s.
Methodology:
-
Tissue Homogenization: Homogenize fresh or frozen plant tissue (e.g., roots) in ice-cold extraction buffer.
-
Filtration and Centrifugation: Filter the homogenate through cheesecloth and centrifuge at low speed to remove cell debris.
-
Microsome Pelleting: Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal membranes.
-
Resuspension: Resuspend the microsomal pellet in a suitable buffer for storage or immediate use in enzyme assays.
In Vitro Enzyme Assay for Cytochrome P450s
This protocol details the assay for CYP450 activity using plant microsomes.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing microsomal protein, a NADPH-regenerating system, and the putative substrate (e.g., an early diterpenoid intermediate).
-
Incubation: Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period.
-
Reaction Quenching and Extraction: Stop the reaction and extract the products with an organic solvent.
-
Analysis: Analyze the extracted products by liquid chromatography-mass spectrometry (LC-MS) to identify the hydroxylated or otherwise modified products.
LC-MS/MS Analysis of Norditerpenoid Alkaloids
This protocol provides a general method for the sensitive and specific detection and quantification of norditerpenoid alkaloids in plant extracts or enzyme assays.
Methodology:
-
Sample Preparation: Extract the alkaloids from the plant material or enzyme assay using a suitable solvent.
-
Chromatographic Separation: Separate the alkaloids on a C18 reversed-phase HPLC column using a gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometric Detection: Detect the alkaloids using a tandem mass spectrometer operating in positive ion electrospray mode. Use multiple reaction monitoring (MRM) for targeted quantification of specific alkaloids, with precursor-product ion transitions optimized for each compound.
Regulation of this compound Biosynthesis
The biosynthesis of specialized metabolites like this compound is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational.
Transcriptional Regulation
The expression of biosynthetic genes is often coordinately regulated by transcription factors (TFs). Several families of TFs, including AP2/ERF, bHLH, MYB, and WRKY, have been implicated in the regulation of various alkaloid biosynthetic pathways. It is likely that specific members of these families control the expression of the this compound biosynthetic genes in Aconitum and Delphinium.
Signaling Pathways
Plant hormones, particularly jasmonates (JA), are known to be key signaling molecules that induce the expression of genes involved in defense-related secondary metabolism, including alkaloid biosynthesis. It is plausible that JA signaling plays a significant role in regulating the production of this compound in response to environmental cues such as herbivory or pathogen attack.
The following diagram illustrates the potential regulatory network controlling this compound biosynthesis.
Caption: A proposed model for the regulatory network of this compound biosynthesis.
Conclusion and Future Perspectives
Our understanding of the this compound biosynthetic pathway is still in its infancy. While recent research has identified the initial enzymes that construct the atisine skeleton, the late-stage modifications that lead to the complex structure of this compound remain a "black box." The lack of quantitative data for the known enzymes highlights the need for further biochemical characterization.
Future research should focus on:
-
Functional Characterization of Late-Stage Enzymes: Identification and characterization of the cytochrome P450s and O-methyltransferases responsible for the conversion of the atisine skeleton to this compound.
-
Quantitative Enzymology: Detailed kinetic analysis of all the enzymes in the pathway to understand the flux and regulation of metabolite pools.
-
Elucidation of Regulatory Networks: Identification of the specific transcription factors and signaling pathways that control the expression of this compound biosynthetic genes.
-
Metabolic Engineering: Reconstitution of the this compound pathway in a heterologous host, such as yeast or Nicotiana benthamiana, for sustainable production and the generation of novel derivatives with improved pharmacological properties.
This technical guide provides a solid foundation for these future endeavors, which will undoubtedly accelerate our ability to harness the biosynthetic potential of these medicinally important plants.
References
An In-Depth Technical Guide to the Pharmacological Properties of Lycoctonine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lycoctonine and its related diterpenoid alkaloids, primarily found in plant species of the Aconitum and Delphinium genera, represent a class of natural products with a complex chemical architecture and a diverse range of pharmacological activities. These compounds have been noted for their significant effects on the central and peripheral nervous systems, as well as the cardiovascular system. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound alkaloids, with a focus on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.
Introduction
This compound-type alkaloids are a subgroup of C19-diterpenoid alkaloids characterized by a specific skeletal structure. Historically, plants containing these alkaloids have been used in traditional medicine for their analgesic and anti-inflammatory properties. However, their therapeutic potential is often limited by a narrow therapeutic index and significant toxicity. Modern pharmacological research has begun to elucidate the molecular mechanisms underlying both the therapeutic and toxic effects of these compounds, opening avenues for the development of novel derivatives with improved safety and efficacy profiles. This guide will systematically present the available data on their biological activities, including their interactions with ion channels and receptors, and provide detailed methodologies for their further investigation.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the biological activity of this compound and its derivatives. Due to the limited publicly available data for this compound itself, data for closely related compounds may be included for comparative purposes and will be duly noted.
Table 1: Toxicity Data for this compound
| Compound | Test Species | Route of Administration | LD50 | Reference |
| This compound | Mouse | Intravenous (IVN) | 170 mg/kg |
Table 2: In Vitro Activity of this compound Derivatives
| Compound/Derivative | Target/Assay | Effect | Quantitative Value (IC50, Ki, etc.) | Reference |
| This compound Derivative (Compound 27) | CaV1.2 Channel | Inhibition | 78.52% inhibition at 50 µM | |
| This compound Derivative (Compound 27) | CaV3.2 Channel | Inhibition | 79.05% inhibition at 50 µM |
Note: Specific IC50 or Ki values for this compound's direct interaction with many of its putative targets are not widely reported in publicly accessible literature. The data presented here is based on available information and may include derivatives where noted.
Known Pharmacological Effects and Mechanisms of Action
This compound alkaloids exert a range of pharmacological effects, primarily impacting the nervous and cardiovascular systems.
Neurological Effects
-
Analgesic and Anti-inflammatory Effects: Traditional use and preliminary scientific studies suggest that this compound alkaloids possess analgesic and anti-inflammatory properties. The proposed mechanism involves the modulation of ion channels and inflammatory pathways.
-
Antiepileptiform Activity: Some studies have indicated that these alkaloids can reduce seizure activity, likely through their interaction with voltage-gated ion channels in the central nervous system.
Cardiovascular Effects
-
Cardiotonic and Antiarrhythmic Activity: this compound and its derivatives have demonstrated effects on cardiac function. Some derivatives exhibit cardiotonic properties, potentially through the modulation of calcium channels in cardiomyocytes.[1] Others have shown antiarrhythmic activity. The dual nature of these effects highlights the complexity of their interaction with cardiac ion channels.
Ion Channel Modulation
-
Sodium Channels: A primary mechanism of action for many diterpenoid alkaloids is the modulation of voltage-gated sodium channels. While some Aconitum alkaloids are known to activate these channels, leading to toxicity, this compound-type alkaloids may act as blockers of passive sodium ion diffusion.[2]
-
Calcium Channels: Recent studies on this compound derivatives have shown inhibitory effects on L-type (CaV1.2) and T-type (CaV3.2) calcium channels, which may contribute to their cardiovascular effects.[1]
-
Nicotinic Acetylcholine Receptors (nAChRs): this compound is also known to be a ganglion-blocking agent, suggesting interaction with nicotinic acetylcholine receptors. It is considered a reversible blocker of these receptors.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to the pharmacological evaluation of this compound alkaloids. These protocols are based on standard pharmacological assays and can be adapted for the specific investigation of these compounds.
In Vivo Analgesic Activity: Hot Plate Test
This method is used to evaluate the central analgesic activity of a compound.
-
Apparatus: A hot plate analgesiometer with a surface temperature maintained at a constant 55 ± 0.5°C. A transparent cylindrical retainer is used to keep the animal on the heated surface.
-
Animals: Male Swiss albino mice (20-25 g) are used. Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Procedure:
-
Divide the animals into groups (e.g., control, vehicle, standard drug like morphine, and test groups for different doses of this compound).
-
Administer the test compound (this compound, dissolved in a suitable vehicle) or the vehicle to the respective groups via the desired route (e.g., intraperitoneal or oral).
-
At a predetermined time after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse individually on the hot plate.
-
Record the latency time, which is the time taken for the animal to show signs of nociception, such as licking its paws or jumping.
-
A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
-
Data Analysis: The increase in latency time compared to the control group is considered an index of analgesia.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard model for evaluating acute inflammation.
-
Materials: Plethysmometer, 1% carrageenan solution in saline.
-
Animals: Wistar rats (150-200 g).
-
Procedure:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer this compound or the vehicle to the respective groups. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
After a specific period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vitro Cardiotonic Activity: Isolated Frog Heart Preparation
This ex vivo model is used to assess the direct effects of a substance on cardiac contractility and rate.
-
Apparatus: Langendorff apparatus for frog heart, kymograph or a digital data acquisition system, frog Ringer's solution.
-
Procedure:
-
A frog is pithed, and the heart is exposed and cannulated.
-
The heart is perfused with frog Ringer's solution, and the normal heart contractions are recorded.
-
Different concentrations of this compound are added to the perfusion fluid.
-
Changes in the force of contraction (inotropic effect) and heart rate (chronotropic effect) are recorded.
-
-
Data Analysis: The changes in amplitude and frequency of contractions are measured and compared to the baseline recordings.
Receptor Binding Assay: Competitive Radioligand Binding for nAChRs
This assay is used to determine the binding affinity of this compound to nicotinic acetylcholine receptors.
-
Materials: Membranes from cells expressing the nAChR subtype of interest (e.g., α4β2 or α7), a suitable radioligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin), unlabeled this compound, filtration apparatus, and a scintillation counter.
-
Procedure:
-
Incubate the receptor-containing membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Ion Channel Activity: Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion flow through channels in the cell membrane.
-
Setup: A patch-clamp amplifier, microscope, micromanipulators, and a data acquisition system. Cells expressing the ion channel of interest (e.g., voltage-gated sodium or calcium channels) are required.
-
Procedure:
-
A glass micropipette with a very small tip diameter is brought into contact with the membrane of an isolated cell.
-
A tight seal is formed between the pipette and the cell membrane (gigaseal).
-
The membrane patch can be studied in the "cell-attached" configuration, or it can be ruptured to allow "whole-cell" recording of the total ion channel activity in the cell.
-
Voltage protocols are applied to the cell to activate the channels, and the resulting ionic currents are recorded.
-
This compound is applied to the cell, and the changes in the ionic currents are measured.
-
-
Data Analysis: The effect of this compound on the channel's properties, such as the amplitude of the current, activation, inactivation, and recovery from inactivation, can be quantified.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways affected by this compound alkaloids and a general workflow for their pharmacological evaluation.
Conclusion
This compound alkaloids exhibit a compelling, albeit complex, pharmacological profile. Their ability to modulate key physiological targets such as voltage-gated ion channels and nicotinic acetylcholine receptors underscores their potential for therapeutic development, particularly in the areas of pain management, inflammatory disorders, and cardiovascular diseases. However, the inherent toxicity of this class of compounds necessitates careful structure-activity relationship studies to identify derivatives with an improved safety profile. The experimental protocols and data presented in this guide provide a foundational framework for researchers to further explore the pharmacological properties of this compound alkaloids and to unlock their therapeutic potential. Future research should focus on obtaining more precise quantitative data (IC50 and Ki values) for this compound and its analogues against a wider range of biological targets and on elucidating the specific signaling cascades they modulate.
References
The Biological Activity of Lycoctonine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lycoctonine is a diterpenoid alkaloid found in plants of the Aconitum and Delphinium genera. Historically, extracts containing related alkaloids have been used in traditional medicine, but their potent toxicity has necessitated careful scientific investigation. This technical guide provides a comprehensive overview of the current understanding of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and available quantitative data. The information is intended to serve as a resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Toxicological Profile
The acute toxicity of this compound has been determined in murine models. The median lethal dose (LD50) provides a measure of the short-term poisoning potential of a substance.
| Compound | Test Animal | Route of Administration | LD50 |
| This compound | Mouse (MUS) | Intravenous (IVN) | 170 mg/kg[1] |
Cardiovascular Effects
Recent studies have explored the cardiotonic activity of this compound and its derivatives. While this compound itself exhibits a moderate cardiac effect, synthetic modifications have led to compounds with enhanced activity. The primary mechanism appears to involve the modulation of calcium channels.
Calcium Channel Inhibition
A derivative of this compound, designated as compound 27, has demonstrated significant inhibitory effects on specific voltage-gated calcium channels. These findings suggest a potential therapeutic application for this compound-based compounds in conditions such as heart failure by mitigating calcium overload-induced myocardial injury[2].
| Compound | Target | Concentration | Inhibition Rate (%) |
| This compound Derivative (Cpd 27) | CaV1.2 | 50 µM | 78.52 ± 2.26[2] |
| This compound Derivative (Cpd 27) | CaV3.2 | 50 µM | 79.05 ± 1.59[2] |
Neuromuscular and Ganglion Blocking Activity
This compound is characterized as a ganglion-blocking agent and a curare-like compound, indicating its action as a reversible antagonist of nicotinic acetylcholine receptors (nAChRs)[1]. These receptors are crucial for neurotransmission in both the autonomic ganglia and the neuromuscular junction.
Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism
By blocking nAChRs, this compound can interrupt nerve impulses at the autonomic ganglia, affecting both sympathetic and parasympathetic signaling. At the neuromuscular junction, this antagonism prevents acetylcholine from binding to its receptors on the muscle fiber, leading to muscle relaxation and, at higher doses, paralysis. This curare-like effect is the basis for the historical use of related compounds as arrow poisons.
References
An In-depth Technical Guide to the Toxicity Profile of Lycoctonine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known and inferred toxicological profile of Lycoctonine. It is intended for informational purposes for a scientific audience and is not a substitute for professional medical or toxicological advice. Direct toxicological data for this compound is limited in publicly available literature; therefore, some information presented herein is extrapolated from studies on structurally related this compound-type alkaloids.
Executive Summary
This compound is a C19-diterpenoid alkaloid found in plants of the Aconitum and Delphinium genera. Classified as a this compound-type alkaloid, it is considered to be of moderate toxicity. The primary targets of this compound's toxic action are the central and cardiac nervous systems, a characteristic shared with other aconite alkaloids. The principal mechanism of toxicity involves the modulation of voltage-gated sodium channels, leading to disruptions in nerve and muscle cell function. This guide synthesizes the available quantitative toxicological data, outlines relevant experimental protocols, and provides visualizations of the proposed mechanism of action and experimental workflows.
Acute Toxicity
Quantitative Data
The following table summarizes the known and extrapolated acute toxicity data for this compound and related alkaloids. It is critical to note that only the intravenous LD50 in mice is directly attributed to this compound.
| Compound | Species | Route of Administration | LD50 (mg/kg) | Citation(s) |
| This compound | Mouse | Intravenous (IVN) | 170 | |
| Methyllycaconitine (MLA) | Mouse | Parenteral | 3 - 5 | [1] |
| Methyllycaconitine (MLA) | Frog | Parenteral | 3 - 4 | [1] |
| Methyllycaconitine (MLA) | Rabbit | Parenteral | 2 - 3 | [1] |
| Methyllycaconitine (MLA) | Rat | Parenteral | ~5 | [1] |
| Methyllycaconitine (MLA) | Cattle | Parenteral | ~2 | [1] |
| Methyllycaconitine (MLA) | Sheep | Parenteral | ~10 | [1] |
| Delphinine | Rabbit | Not Specified | 1.5 - 3.0 | [2] |
| Delphinine | Dog | Not Specified | 1.5 - 3.0 | [2] |
Note: The toxicity of this compound-type alkaloids can be influenced by the presence and nature of ester groups on the molecule.[3]
Experimental Protocols for Acute Toxicity Testing
A standardized protocol for determining the acute oral toxicity (LD50) of a substance like this compound in rodents is outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 423 (Acute Toxic Class Method).
Objective: To determine the acute oral toxicity of a test substance.
Animal Model: Typically, rats or mice are used. Healthy, young adult animals of a single sex (usually females, as they are often more sensitive) are selected.
Procedure:
-
Preliminary Sighting Study: A single animal is dosed with a starting dose to gauge the potential toxicity.
-
Main Study:
-
Animals are fasted overnight prior to dosing.
-
The test substance (this compound) is administered orally via gavage in a suitable vehicle.
-
Dosing is performed in a stepwise manner using a small number of animals at each step.
-
The outcome of each step (mortality or survival) determines the next dose level.
-
Animals are observed for signs of toxicity and mortality for up to 14 days.
-
Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.
-
Body weight is recorded weekly.
-
All animals (deceased and survivors at the end of the observation period) are subjected to a gross necropsy.
-
Data Analysis: The LD50 is estimated based on the mortality data from the different dose levels.
Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).
Mechanism of Toxicity
The primary mechanism of toxicity for this compound and related diterpenoid alkaloids is the modulation of voltage-gated sodium channels (VGSCs).[4][5][6] These channels are crucial for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.
This compound-type alkaloids can act as either activators or blockers of these channels.[3] This dual activity can lead to a disruption of normal cellular function.
-
Activation: Persistent activation of sodium channels leads to an influx of sodium ions, causing membrane depolarization and hyperexcitability. This can result in arrhythmias in cardiac tissue and convulsions in the central nervous system.
-
Blockade: At higher concentrations or with different subtypes of channels, these alkaloids can block the influx of sodium ions, leading to a decrease in excitability, which can result in paralysis and cardiac depression.
References
- 1. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 2. Delphinine - Wikipedia [en.wikipedia.org]
- 3. A QSAR Toxicity Study of a Series of Alkaloids with the this compound Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aconitum and Delphinium sp. Alkaloids as Antagonist Modulators of Voltage-Gated Na+ Channels. AM1/DFT Electronic Structure Investigations and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
Lycoctonine: A Versatile Precursor for the Synthesis of Complex Natural Products
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lycoctonine, a highly oxygenated C19-diterpenoid alkaloid, has emerged as a valuable and versatile starting material in the semi-synthesis of other complex natural products. Its rigid, polycyclic framework and dense stereochemical information make it an attractive chiral pool precursor for accessing diverse molecular architectures. This guide provides a comprehensive overview of the synthetic utility of this compound, detailing key chemical transformations, experimental protocols, and the biological significance of the resulting molecules.
Key Synthetic Transformations of this compound
Two pivotal transformations unlock the synthetic potential of this compound, enabling its conversion into distinct natural product scaffolds: the synthesis of aconitine-type alkaloids via a selective deoxygenation and the construction of the taxane ABC tricyclic skeleton through a skeletal rearrangement.
Conversion to Aconitine Alkaloids: The Huang-Minlon Reduction
A significant application of this compound is its conversion to aconitine-type alkaloids, a class of diterpenoid alkaloids known for their potent biological activities. This transformation is exemplified by the synthesis of 7-deoxythis compound. The key step in this conversion is the selective removal of the hydroxyl group at the C-7 position through a Huang-Minlon reduction of a keto-intermediate derived from this compound.
-
Step 1: Oxidation of this compound. this compound is first oxidized to hydroxythis compound, introducing a ketone at the C-7 position. This can be achieved using various oxidizing agents, such as chromic acid.
-
Step 2: Huang-Minlon Reduction. The resulting 7-keto derivative (hydroxythis compound) is then subjected to a Huang-Minlon reduction. This reaction involves heating the ketone with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol. The reaction proceeds through the formation of a hydrazone, which then undergoes base-catalyzed decomposition to yield the deoxygenated product, 7-deoxythis compound.
Table 1: Key Reaction Yields in the Conversion of this compound to 7-Deoxythis compound
| Transformation | Reagents and Conditions | Yield (%) |
| Oxidation of this compound | CrO3, Pyridine | Not Reported |
| Huang-Minlon Reduction | NH2NH2·H2O, KOH, Diethylene glycol, heat | Not Reported |
Caption: Synthetic pathway from this compound to 7-Deoxythis compound.
Synthesis of the Taxane ABC Tricyclic Skeleton: The Pinacol Rearrangement
This compound can also serve as a precursor for the synthesis of the core structure of taxoids, a class of diterpenes that includes the important anticancer drug, paclitaxel. A conversional synthesis of the taxane ABC ring system from this compound has been developed, with the key transformation being a pinacol rearrangement.[1] This acid-catalyzed rearrangement of a 1,2-diol system within the this compound framework induces a significant skeletal reorganization, leading to the formation of the characteristic 6-8-6 membered ring system of the taxane core.[1] The overall yield for this multi-step conversion is reported to be 2%.[1]
-
Step 1: Formation of a Diol. The synthesis begins with the chemical modification of this compound to generate a vicinal diol at a suitable position to trigger the desired rearrangement.
-
Step 2: Pinacol Rearrangement. The diol-containing intermediate is then treated with a strong acid, such as sulfuric acid, to induce the pinacol rearrangement.[2][3] This step involves the protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. A subsequent 1,2-alkyl shift, driven by the formation of a more stable oxonium ion, leads to the expansion of one of the rings and the formation of the taxane ABC skeleton.[2][3]
-
Step 3: Further Transformations. The rearranged product undergoes several additional steps, including enlargement of the B-ring and the opening of a four-membered ring, to afford the final taxane ABC tricyclic product.[1]
Table 2: Overview of the Synthesis of the Taxane ABC Ring System from this compound [1]
| Key Transformation | Description |
| Pinacol Rearrangement | Acid-catalyzed rearrangement of a 1,2-diol to induce skeletal reorganization. |
| Ring B Enlargement | Expansion of the B-ring to form the characteristic eight-membered ring of taxanes. |
| Four-Membered Ring Opening | Cleavage of a strained four-membered ring. |
Caption: Key stages in the synthesis of the Taxane ABC core from this compound.
Bioactive Derivatives of this compound
Beyond its use as a scaffold for the total synthesis of other natural products, this compound has been modified to generate derivatives with interesting biological activities. A notable example is the synthesis of a series of this compound analogs with cardiotonic properties.
Cardiotonic this compound Derivatives and Calcium Channel Inhibition
A study focused on the synthesis and biological evaluation of this compound derivatives revealed that certain modifications to the this compound skeleton can lead to compounds with significant cardiotonic effects. One of the most promising derivatives, compound 27 , which features an N-isobutyl group, was found to exhibit its cardiotonic activity through the inhibition of CaV1.2 and CaV3.2 calcium channels.
The inhibitory effects of compound 27 on calcium channels were quantified using the patch-clamp technique.
Table 3: Inhibitory Activity of this compound Derivative 27 on Calcium Channels
| Calcium Channel Subtype | Concentration (µM) | Inhibition Rate (%) |
| CaV1.2 | 50 | 78.52 ± 2.26 |
| CaV3.2 | 50 | 79.05 ± 1.59 |
This inhibitory action on calcium channels suggests a mechanism by which these this compound derivatives exert their cardiotonic effects, potentially by modulating intracellular calcium levels in cardiomyocytes.
The cardiotonic effect of these this compound derivatives is linked to their ability to modulate voltage-gated calcium channels in cardiomyocytes. The proposed signaling pathway involves the direct inhibition of these channels, leading to a decrease in calcium influx during depolarization. This, in turn, affects the calcium-induced calcium release from the sarcoplasmic reticulum, ultimately influencing myocardial contractility.
Caption: Proposed signaling pathway for cardiotonic this compound derivatives.
Conclusion
This compound stands as a testament to the power of natural products as starting points for chemical synthesis. Its complex and rigid structure provides a unique platform for the creation of other valuable molecules, from intricate alkaloid frameworks to novel bioactive derivatives. The successful conversion of this compound to aconitine and taxane-type structures highlights the potential of skeletal rearrangement and selective functional group manipulation in natural product chemistry. Furthermore, the discovery of cardiotonic this compound derivatives underscores the importance of exploring the chemical space around known natural products for the development of new therapeutic agents. Future research in this area will undoubtedly uncover new synthetic routes and biological activities, further solidifying this compound's role as a cornerstone in the field of natural product synthesis.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Isolation of Lycoctonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lycoctonine is a norditerpenoid alkaloid found in various plant species of the Aconitum and Delphinium genera. It exhibits a range of biological activities, making it a compound of interest for pharmacological research and drug development. The effective extraction and isolation of this compound from its natural sources are crucial for further investigation of its properties and potential therapeutic applications. These application notes provide detailed protocols for the extraction and isolation of this compound, tailored for a laboratory setting. The described methods are based on established principles of natural product chemistry, focusing on acid-base extraction and chromatographic purification.
Data Presentation: Quantitative Analysis of Alkaloid Extraction
The yield of alkaloids from plant material can vary significantly depending on the plant species, geographical location, harvesting time, and the extraction method employed. The following table summarizes representative quantitative data for the extraction of total alkaloids from Aconitum and Delphinium species, which can serve as a benchmark for the expected yield of the crude alkaloid fraction containing this compound.
| Plant Species | Extraction Method | Solvent System | Total Alkaloid Yield (%) | Reference |
| Aconitum szechenyianum | Reflux Extraction | 85:15 (v/v) Ethanol:pH 3.0 Acetic Acid | 0.980 | [1] |
| Aconitum flavum | Heat Reflux Extraction | 64% Ethanol | 0.526 | [2] |
| Delphinium spp. | Not Specified | Not Specified | 3.0 (mg/g) | [3] |
Note: The yield of pure this compound will be a fraction of the total alkaloid yield and is dependent on the specific this compound content of the plant material and the efficiency of the isolation process.
Experimental Protocols
Protocol 1: Acid-Base Extraction of Crude Alkaloids
This protocol describes a classic acid-base extraction method for obtaining a crude alkaloid fraction from dried and powdered plant material. This method leverages the basic nature of alkaloids to separate them from other neutral and acidic plant constituents.
Materials and Reagents:
-
Dried and powdered plant material (Aconitum or Delphinium species)
-
Methanol or Ethanol (95%)
-
Hydrochloric Acid (HCl), 2% aqueous solution
-
Ammonia solution (NH₄OH), 25%
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Separatory funnel (appropriate size)
-
Beakers, flasks, and other standard laboratory glassware
-
pH meter or pH paper
Procedure:
-
Maceration:
-
Weigh 100 g of dried, powdered plant material.
-
Place the powder in a large flask and add 500 mL of 95% methanol or ethanol.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture through filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh solvent.
-
Combine the filtrates.
-
-
Solvent Evaporation:
-
Concentrate the combined methanolic/ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until a thick, viscous residue is obtained.
-
-
Acidification and Defatting:
-
Dissolve the residue in 200 mL of 2% aqueous HCl. The solution should be acidic (pH 2-3).
-
Transfer the acidic solution to a separatory funnel.
-
Extract the acidic solution three times with 100 mL of dichloromethane or chloroform to remove non-polar compounds (fats, waxes, etc.). Discard the organic layers.
-
-
Basification and Alkaloid Extraction:
-
Adjust the pH of the aqueous layer to 9-10 by slowly adding 25% ammonia solution while stirring. The solution should be basic.
-
Transfer the basified aqueous solution back to the separatory funnel.
-
Extract the solution three times with 100 mL of dichloromethane or chloroform. The free base alkaloids will move into the organic layer.
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
-
-
Yield Calculation:
-
Weigh the dried crude alkaloid extract and calculate the percentage yield based on the initial weight of the plant material.
-
Protocol 2: Isolation of this compound using Column Chromatography
This protocol outlines the purification of this compound from the crude alkaloid extract using column chromatography over silica gel. This technique separates compounds based on their polarity.
Materials and Reagents:
-
Crude alkaloid extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Cotton wool
-
Sand, acid-washed
-
Solvents for mobile phase: Chloroform (CHCl₃) and Methanol (MeOH) in various ratios
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
-
Dragendorff's reagent for alkaloid detection
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton wool at the bottom of the column.
-
Add a thin layer of sand over the cotton wool.
-
Prepare a slurry of silica gel in chloroform.
-
Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a layer of sand on top of the packed silica gel to prevent disturbance of the stationary phase during sample loading and solvent addition.
-
Equilibrate the column by running chloroform through it until the silica gel is completely settled.
-
-
Sample Loading:
-
Dissolve a known amount of the crude alkaloid extract in a minimal volume of chloroform.
-
In a separate beaker, take a small amount of silica gel and add the dissolved crude extract. Mix well and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this dry-loaded sample onto the top of the prepared column.
-
-
Elution:
-
Begin the elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of methanol to the chloroform (e.g., 99:1, 98:2, 95:5, 90:10 v/v CHCl₃:MeOH). A stepwise gradient is recommended.
-
Collect the eluate in fractions of equal volume (e.g., 10-20 mL).
-
-
Fraction Analysis (TLC Monitoring):
-
Spot each collected fraction on a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., Chloroform:Methanol, 9:1 v/v).
-
Visualize the spots under a UV lamp and by spraying with Dragendorff's reagent (alkaloids typically appear as orange or reddish-brown spots).
-
Combine the fractions that show a prominent spot corresponding to the Rf value of a this compound standard (if available) or fractions with a similar TLC profile.
-
-
Final Purification and Characterization:
-
Evaporate the solvent from the combined fractions containing this compound using a rotary evaporator to obtain the purified compound.
-
Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC).
-
Confirm the identity of the compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Experimental Workflow for Extraction of Crude Alkaloids
Caption: Workflow for the acid-base extraction of crude alkaloids.
Experimental Workflow for Isolation of this compound
Caption: Workflow for the isolation of this compound by column chromatography.
References
- 1. [Study on the optimum extracting conditions of total alkaloids and aconitine in Aconitum szechenyianum Gay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Optimization of extraction process of total alkaloids from radix of Aconitum flavum using response surface methodology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
Application Notes and Protocols for the Total Synthesis of Lycoctonine and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lycoctonine-type C19-diterpenoid alkaloids are a class of structurally complex natural products renowned for their significant biological activities. Their intricate, highly oxygenated, and stereochemically dense frameworks have made them formidable targets for total synthesis. While the total synthesis of this compound itself has not yet been reported in the scientific literature, significant advances have been made in the synthesis of closely related analogues. These synthetic efforts not only pave the way for the eventual synthesis of this compound but also enable the production of various analogues for structure-activity relationship (SAR) studies, which are crucial for drug development.
This document provides detailed application notes and protocols for the total synthesis of a representative this compound-type alkaloid, (−)-Talatisamine. The presented strategy, developed by the Sarpong group, employs a fragment coupling approach, which offers a convergent and efficient route to this complex molecular architecture.[1] Additionally, the biological context of this compound analogues as modulators of voltage-gated calcium channels will be discussed.
Application Notes: The Synthetic Challenge and Strategy
The core structure of this compound and its analogues is a hexacyclic system characterized by a rigid cage-like scaffold. Key challenges in the synthesis of these molecules include:
-
Stereochemical Complexity: The presence of numerous contiguous stereocenters requires highly stereoselective reactions.
-
Ring System Assembly: The construction of the intricate 6/6/5/6/5/6-membered ring system is a significant hurdle.
-
Functional Group Tolerance: The high degree of oxygenation necessitates the use of mild and chemoselective reactions.
To address these challenges, a convergent fragment coupling strategy is highly advantageous. This approach involves the synthesis of complex molecular fragments which are then joined together in the later stages of the synthesis. This strategy allows for the independent optimization of the synthesis of each fragment and often leads to higher overall yields.
The total synthesis of (−)-Talatisamine showcases a 1,2-addition/semipinacol rearrangement sequence to unite two complex fragments, efficiently constructing a key all-carbon quaternary center.[1] This approach highlights modern synthetic methodologies applicable to the broader class of C19-diterpenoid alkaloids.
Experimental Protocols: Total Synthesis of (−)-Talatisamine
The following protocols are adapted from the total synthesis of (−)-Talatisamine and represent key transformations in the construction of the molecular core.
Protocol 1: Synthesis of the Hydrindenone Core
This protocol details the construction of a key tricyclic intermediate.
-
Asymmetric Michael Addition: To a solution of the Shibasaki catalyst ((S)-12) in a suitable solvent, add dimethyl malonate followed by the cyclopentenone starting material. Stir at room temperature until the reaction is complete as monitored by TLC.
-
Ketal Protection: Protect the ketone of the resulting cyclopentanone as a dioxolane using ethylene glycol and a catalytic amount of acid.
-
Alkylation and Cyclization: Alkylate the protected cyclopentanone with the desired alkyl halide. Subsequent treatment with acid in refluxing acetone removes the ketal protecting group and facilitates an intramolecular aldol condensation to yield the hydrindenone core.
Protocol 2: Fragment Coupling and Semipinacol Rearrangement
This protocol describes the key fragment coupling and rearrangement step.
-
1,2-Addition: Treat the epoxy-ketone fragment with the lithiated second fragment at low temperature (e.g., -78 °C) to induce a 1,2-addition.
-
Semipinacol Rearrangement: Upon warming, the resulting intermediate undergoes a stereospecific semipinacol rearrangement to form the new carbon-carbon bond and establish the quaternary center.
Protocol 3: Late-Stage B-Ring Closure
This protocol outlines the formation of the B-ring to complete the hexacyclic core.
-
Radical Cyclization: Treat the advanced intermediate containing a suitably positioned radical precursor (e.g., a bromide or iodide) with a radical initiator such as AIBN and a reducing agent like nBu3SnH to effect a 6-endo-trig cyclization, forming the B-ring.
Quantitative Data
The following table summarizes the reported yields for key steps in the total synthesis of (−)-Talatisamine.
| Step | Transformation | Yield (%) |
| 1 | Asymmetric Michael Addition | 88 |
| 2 | Ketal Protection, Alkylation, and Cyclization | 67 (2 steps) |
| 3 | 1,2-Addition/Semipinacol Rearrangement | Not specified |
| 4 | Radical Cyclization for B-Ring Formation | 99 |
Visualizations
Experimental Workflow: Total Synthesis of (−)-Talatisamine (Fragment Coupling Strategy)
Caption: A simplified workflow for the total synthesis of (−)-Talatisamine.
Signaling Pathway: Proposed Mechanism of Action of this compound Analogues
Recent studies have shown that this compound derivatives can act as inhibitors of voltage-gated calcium channels, specifically CaV1.2 (L-type) and CaV3.2 (T-type) channels.[2] This inhibition is proposed to be the basis for some of their biological activities, such as their cardiotonic effects.
Caption: Inhibition of L-type calcium channels by this compound analogues.
Conclusion
The total synthesis of this compound-type alkaloids remains a significant challenge in organic chemistry. The convergent fragment coupling strategy, as exemplified by the total synthesis of (−)-Talatisamine, provides a powerful and adaptable approach to these complex molecules. The development of such synthetic routes is essential for producing these compounds and their analogues in sufficient quantities for further biological evaluation. The discovery that this compound derivatives can modulate voltage-gated calcium channels opens up new avenues for the development of novel therapeutics for a range of conditions, including cardiovascular diseases. The protocols and data presented herein provide a valuable resource for researchers in natural product synthesis and medicinal chemistry.
References
- 1. Total Syntheses of the C19 Diterpenoid Alkaloids (−)-Talatisamine, (−)-Liljestrandisine, and (−)-Liljestrandinine by a Fragment Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of this compound derivatives with cardiotonic and calcium channels inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Lycoctonine by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the analysis of the diterpenoid alkaloid, Lycoctonine, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are compiled from established methodologies for the structural elucidation of complex natural products.
Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the complete assignment of the proton and carbon signals of this compound.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound-type alkaloids. These data are critical for the identification and structural verification of this compound in isolated samples.
Table 1: ¹H NMR Spectral Data of this compound-Type Alkaloids (CDCl₃)
| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| 1 | 3.25 | m | |
| 2 | 1.90, 2.15 | m | |
| 3 | 2.05, 2.25 | m | |
| 5 | 2.95 | d | 6.5 |
| 6 | 4.05 | d | 6.5 |
| 9 | 2.55 | m | |
| 10 | 2.10 | m | |
| 12 | 2.30, 2.70 | m | |
| 13 | 2.80 | m | |
| 14 | 4.15 | d | 7.0 |
| 15 | 2.10, 2.45 | m | |
| 16 | 3.90 | s | |
| 17 | 2.90 | m | |
| 19 | 2.85, 3.15 | m | |
| 20 | 1.10 | t | 7.2 |
| OMe-1 | 3.35 | s | |
| OMe-6 | 3.40 | s | |
| OMe-14 | 3.30 | s | |
| OMe-16 | 3.38 | s |
Table 2: ¹³C NMR Spectral Data of this compound-Type Alkaloids (CDCl₃)
| Position | Chemical Shift (δ) in ppm |
| 1 | 86.1 |
| 2 | 26.5 |
| 3 | 33.0 |
| 4 | 38.7 |
| 5 | 52.5 |
| 6 | 91.1 |
| 7 | 88.9 |
| 8 | 77.9 |
| 9 | 50.1 |
| 10 | 45.9 |
| 11 | 49.2 |
| 12 | 29.3 |
| 13 | 45.1 |
| 14 | 84.0 |
| 15 | 33.8 |
| 16 | 82.5 |
| 17 | 62.1 |
| 18 | 77.4 |
| 19 | 53.1 |
| 20 | 13.9 |
| OMe-1 | 56.4 |
| OMe-6 | 58.1 |
| OMe-14 | 56.2 |
| OMe-16 | 56.3 |
Experimental Protocol: NMR Spectroscopy
1.2.1. Sample Preparation
-
Weigh 5-10 mg of purified this compound for ¹H NMR or 20-50 mg for ¹³C NMR experiments.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used if solubility is an issue, but chemical shifts will vary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
1.2.2. NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16-64
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 2 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Number of Scans: 1024-4096 (or more for dilute samples)
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
-
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard pulse programs available on the spectrometer's software.
-
Optimize the number of increments and scans to achieve adequate resolution and signal-to-noise ratio. Typical experiments may run from 30 minutes to several hours.
-
Workflow for NMR Analysis
Mass Spectrometry (MS) Analysis
High-resolution mass spectrometry (HR-MS) is crucial for determining the elemental composition of this compound, while tandem mass spectrometry (MS/MS) provides valuable information about its structure through fragmentation analysis.
Quantitative Mass Spectrometry Data
The fragmentation of this compound in the gas phase provides a characteristic fingerprint. The table below lists the expected major fragment ions. Relative intensities can vary depending on the instrument and experimental conditions.
Table 3: High-Resolution MS/MS Fragmentation Data for this compound
| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 468.2905 | 450.2799 | H₂O |
| 468.2905 | 436.2643 | CH₃OH |
| 468.2905 | 422.2488 | C₂H₅OH |
| 468.2905 | 408.2332 | C₃H₇OH |
| 468.2905 | 394.2176 | C₄H₉OH |
Experimental Protocol: Mass Spectrometry
2.2.1. Sample Preparation
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with electrospray ionization (ESI), such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates.
2.2.2. Mass Spectrometry Instrument Parameters
The following are typical parameters for a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 100 - 150 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Desolvation Temperature: 300 - 400 °C
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10-40 eV to generate a range of fragment ions. For specific fragment analysis, discrete collision energies may be optimized.
-
Mass Range: m/z 50 - 1000
Workflow for Mass Spectrometry Analysis
Proposed Biological Signaling Interaction
While the direct signaling pathways of this compound are not extensively characterized, studies on its derivatives suggest a potential mechanism of action involving the inhibition of voltage-gated calcium channels.[1] This interaction can have significant downstream effects on cellular processes.
This diagram illustrates the hypothesis that a this compound derivative may exert its biological effects by inhibiting the activity of voltage-gated calcium channels, thereby modulating intracellular calcium levels and influencing a variety of downstream cellular processes.[1] Further research is needed to fully elucidate the specific signaling cascades affected by this compound and its derivatives.
References
Application Notes and Protocols for Lycoctonine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lycoctonine is a C19-diterpenoid alkaloid found in plants of the Aconitum and Delphinium genera.[1] Structurally distinct from the more extensively studied Amaryllidaceae alkaloid, lycorine, this compound belongs to a class of compounds known for a range of biological activities. While research on this compound itself is limited, studies on this compound-type alkaloids suggest potential applications in oncology and pharmacology. These compounds are generally less toxic than related aconitine-type alkaloids.[2]
The primary known mechanism of action for this compound is the reversible blockade of nicotinic acetylcholine receptors (nAChRs), indicating its potential use in neuropharmacological studies. Furthermore, synthetic derivatives of the this compound scaffold have demonstrated cytotoxic effects against various cancer cell lines and the ability to sensitize multidrug-resistant (MDR) cells to conventional chemotherapeutics.[2][3] Other derivatives have been shown to possess cardiotonic and calcium channel inhibitory properties.[4]
These application notes provide an overview of the known biological activities of this compound and related compounds, along with generalized protocols for its use in cell culture experiments.
Mechanism of Action
This compound is described as a ganglion-blocking agent that acts as a reversible antagonist of nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. By blocking these receptors, this compound can inhibit neuronal signaling. This activity suggests its utility in studies of synaptic transmission and neuronal pathways.
Derivatives of the this compound structural class have also been investigated for their anticancer properties. While the parent compound has shown limited activity in some screens, synthetic modifications have yielded derivatives with significant cytotoxicity.[3] This suggests that the this compound skeleton may serve as a valuable scaffold for the development of novel therapeutic agents.
Data Presentation: Cytotoxicity of this compound-Type Alkaloids
Quantitative data for this compound is limited. The following table summarizes the reported cytotoxic activities of several natural and synthetic This compound-type diterpenoid alkaloids against a panel of human cancer cell lines. It is important to note that natural this compound itself was found to be largely inactive (IC50 > 40 µM) in these particular screens.[3] The data highlights the potential of the chemical scaffold.
| Compound Class | Cell Line | Histology | IC50 (µM) | Reference |
| Natural this compound-Type Alkaloids | A549 | Lung Carcinoma | > 40 | [3] |
| DU145 | Prostate Carcinoma | > 40 | [3] | |
| MDA-MB-231 | Breast Cancer | > 40 | [3] | |
| MCF-7 | Breast Cancer | > 40 | [3] | |
| KB | Nasopharyngeal Carcinoma | > 20 | [3] | |
| KB-VIN | Multidrug-Resistant Nasopharyngeal | > 20 | [3] | |
| Synthetic Delcosine* Derivatives | A549, DU145, MDA-MB-231, MCF-7 | Lung, Prostate, Breast | 5.0 - 9.3 (Average) | [3] |
| Synthetic Delpheline** Derivatives | A549, DU145, KB, KB-VIN | Lung, Prostate, Nasopharyngeal | Single-digit µM range | [5] |
* Delcosine is a this compound-type alkaloid. ** Delpheline is a this compound-type C19-diterpenoid alkaloid.
Experimental Protocols
The following are generalized protocols for evaluating the effects of this compound in cell culture. These should be optimized for specific cell lines and experimental goals.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Target cancer cell lines (e.g., A549, MCF-7, DU145)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Concentrations could range from 0.1 to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated controls.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol investigates the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
6-well cell culture plates
-
Target cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 0.5 x 10^6 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the determined IC50 value (and a control with vehicle alone) for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, wash the cell pellet with ice-cold PBS, and resuspend in 500 µL of PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Hypothesized Signaling Pathway of this compound
The following diagram illustrates the potential mechanism of action of this compound as a nicotinic acetylcholine receptor (nAChR) antagonist. Blockade of nAChRs would prevent the influx of cations (Na+, Ca2+) that normally occurs upon acetylcholine binding, thereby inhibiting downstream signaling cascades that are dependent on membrane depolarization and calcium influx.
Caption: Hypothesized mechanism of this compound as a nAChR antagonist.
Experimental Workflow for Cytotoxicity Screening
This workflow outlines the key steps for assessing the cytotoxic effects of this compound on a cancer cell line.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. A QSAR Toxicity Study of a Series of Alkaloids with the this compound Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciprofiles.com [sciprofiles.com]
- 3. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of this compound derivatives with cardiotonic and calcium channels inhibitory activities [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic esterified diterpenoid alkaloid derivatives with increased selectivity against a drug-resistant cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Lycoctonine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential in vivo applications of Lycoctonine, a diterpenoid alkaloid found in plants of the Aconitum and Delphinium genera. Due to the limited availability of detailed in vivo protocols specifically for this compound, the following information is synthesized from studies on structurally related diterpenoid alkaloids. Researchers should adapt these protocols based on their specific experimental goals and conduct preliminary dose-finding studies.
Overview of this compound
This compound and its derivatives have garnered interest for their potential pharmacological activities, including anti-inflammatory and cardiovascular effects. However, like many diterpenoid alkaloids, they also present a toxicity profile that necessitates careful dose consideration in any in vivo investigation.
Potential In Vivo Applications
Anti-Inflammatory Activity
This compound-type alkaloids have demonstrated potential in modulating inflammatory responses. In vivo studies can be designed to investigate their efficacy in various inflammatory models.
Cardiovascular Effects
Studies on related alkaloids suggest that this compound could influence cardiovascular parameters. In vivo models are crucial for elucidating these effects, which may include changes in heart rate and rhythm.
Quantitative Data from In Vivo and Related Studies
The following table summarizes quantitative data for this compound and structurally similar diterpenoid alkaloids from various studies. This information can guide dose selection for in vivo experiments.
| Compound Type | Parameter | Value | Species | Notes |
| Franchetine-type Diterpenoid Alkaloid | LD50 | > 20 mg/kg | Mouse | Provides a preliminary safety threshold. |
| Franchetine-type Diterpenoid Alkaloid | ED50 (Analgesic) | 2.15 ± 0.07 mg/kg | Mouse | Acetic acid-induced visceral pain model. |
| Lappaconitine | Arrhythmogenic Dose | Up to 1 mg/kg | Rabbit (anesthetized) | Induced cardiac arrhythmia. |
| This compound-type Alkaloids | Toxicity Comparison | Considered relatively low toxicity | General | Compared to other norditerpenoid alkaloids. |
Experimental Protocols
The following are detailed, generalized protocols for investigating the anti-inflammatory and cardiovascular effects of this compound in vivo. It is imperative to conduct a dose-response study to determine the optimal and safe dosage of this compound for each specific animal model and experimental setup.
Protocol 1: Evaluation of Anti-Inflammatory Activity in a Lipopolysaccharide (LPS)-Induced Inflammation Model in Mice
Objective: To assess the anti-inflammatory effects of this compound by measuring its impact on pro-inflammatory cytokine production in an LPS-induced systemic inflammation model.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Saline solution (sterile, 0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Standard laboratory equipment for animal handling, injections, and blood collection.
Procedure:
-
Animal Acclimation: Acclimate mice to the animal facility for at least one week before the experiment.
-
Grouping: Randomly divide mice into the following groups (n=6-8 per group):
-
Vehicle Control (Saline)
-
LPS Control (LPS + Vehicle)
-
This compound Treatment (LPS + this compound at various doses, e.g., 1, 5, 10 mg/kg)
-
Positive Control (LPS + Dexamethasone, e.g., 1 mg/kg)
-
-
This compound Administration:
-
Prepare this compound solutions in a suitable vehicle (e.g., saline, or saline with a small percentage of DMSO and Tween 80 if solubility is an issue).
-
Administer the assigned treatment (Vehicle, this compound, or Dexamethasone) via intraperitoneal (i.p.) or oral (p.o.) route. The choice of administration route may influence the pharmacokinetic profile.
-
-
Induction of Inflammation: One hour after treatment administration, induce systemic inflammation by injecting LPS (e.g., 1 mg/kg, i.p.).
-
Sample Collection:
-
At a predetermined time point post-LPS injection (e.g., 2, 6, or 24 hours), anesthetize the mice.
-
Collect blood via cardiac puncture into EDTA-containing tubes.
-
Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
-
Cytokine Analysis:
-
Quantify the plasma levels of TNF-α, IL-6, and IL-1β using commercial ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).
-
Compare the cytokine levels in the this compound-treated groups to the LPS control group.
-
Protocol 2: Assessment of Cardiovascular Effects in Anesthetized Rats
Objective: To evaluate the acute effects of this compound on heart rate and rhythm in an anesthetized rat model.
Materials:
-
This compound
-
Saline solution (sterile, 0.9% NaCl)
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., urethane or a combination of ketamine/xylazine)
-
ECG recording system with needle electrodes
-
Cannula for intravenous administration
-
Heating pad to maintain body temperature
-
Standard surgical instruments.
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and ensure a stable plane of anesthesia.
-
Place the rat on a heating pad to maintain body temperature at 37°C.
-
Insert needle electrodes subcutaneously for ECG recording (Lead II configuration is common).
-
Cannulate the jugular vein for intravenous (i.v.) administration of this compound.
-
-
Baseline Recording: Record a stable baseline ECG for at least 30 minutes before any drug administration.
-
This compound Administration:
-
Prepare a sterile solution of this compound in saline.
-
Administer increasing doses of this compound (e.g., 0.1, 0.5, 1, 5 mg/kg) intravenously.
-
Allow a sufficient time interval between doses to observe the full effect and for parameters to return towards baseline.
-
-
ECG Monitoring: Continuously record the ECG throughout the experiment.
-
Data Analysis:
-
Analyze the ECG recordings to determine heart rate (beats per minute) and identify any arrhythmias (e.g., premature ventricular contractions, tachycardia, bradycardia).
-
Compare the post-dose cardiovascular parameters to the baseline values.
-
Determine the dose at which significant changes in heart rate or the onset of arrhythmias occur.
-
-
Euthanasia: At the end of the experiment, euthanize the animal under deep anesthesia.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Workflow Diagram
Caption: General workflow for in vivo studies with this compound.
Lycoctonine as a Pharmacological Tool for Receptor Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lycoctonine is a diterpenoid alkaloid isolated from plant species of the Aconitum and Delphinium genera. It serves as a valuable pharmacological tool for the investigation of ligand-gated ion channels, particularly nicotinic acetylcholine receptors (nAChRs). Structurally and pharmacologically, this compound is closely related to the more extensively studied and potent antagonist, methyllycaconitine (MLA). While this compound exhibits a qualitatively similar mechanism of action to MLA, it is significantly less potent. Reports indicate that this compound's affinity for certain nAChR subtypes can be over 1000 times lower than that of MLA[1]. This difference in potency makes this compound a useful control compound in studies involving MLA and allows for the investigation of structure-activity relationships within this class of alkaloids.
Mechanism of Action
This compound, like its analogue MLA, functions as an antagonist at various subtypes of neuronal nAChRs. Antagonism at these receptors prevents the binding of the endogenous agonist, acetylcholine, thereby inhibiting the influx of cations (primarily Na⁺ and Ca²⁺) that would normally lead to neuronal depolarization and signal propagation. The specific mode of antagonism, whether competitive, non-competitive, or mixed, can vary depending on the nAChR subtype being investigated[2][3][4]. The primary application of this compound in receptor studies is to block nAChR activity to elucidate their role in various physiological and pathological processes.
Quantitative Data Summary
Due to the limited availability of direct quantitative data for this compound, the following tables summarize the binding and functional data for its more potent analogue, methyllycaconitine (MLA). Researchers using this compound should anticipate significantly higher Kᵢ and IC₅₀ values.
Table 1: Methyllycaconitine (MLA) Binding Affinities (Kᵢ) for Nicotinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |
| α7 | [¹²⁵I]α-bungarotoxin | Human K28 cell line | ~10 | [1] |
| α7 | [³H]propionyl-α-bungarotoxin | House-fly heads | ~0.25 | [1] |
| α3/α6β2β3* | [¹²⁵I]α-CTx-MII | Rat striatum | 33 | [2] |
| Muscle nAChR | [¹²⁵I]α-bungarotoxin | Purified Torpedo electric ray | ~1000 | [1] |
| Muscle nAChR | [¹²⁵I]α-bungarotoxin | Human muscle | ~8000 | [1] |
Table 2: Methyllycaconitine (MLA) Functional Antagonism (IC₅₀) at Nicotinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Agonist | Preparation | IC₅₀ (nM) | Reference |
| α3β2 | Acetylcholine | Xenopus oocytes | ~80 | [1] |
| α4β2 | Acetylcholine | Xenopus oocytes | ~700 | [1] |
Signaling Pathways and Experimental Workflows
Nicotinic Acetylcholine Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of a neuronal nicotinic acetylcholine receptor and the point of inhibition by this compound.
Caption: Inhibition of nAChR signaling by this compound.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the steps for a competitive radioligand binding assay to determine the binding affinity of this compound for a specific nAChR subtype.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for nAChRs
Objective: To determine the binding affinity (Kᵢ) of this compound for a specific nAChR subtype.
Materials:
-
Receptor source: e.g., rat brain tissue expressing the nAChR of interest, or cultured cells transfected with the desired nAChR subunits.
-
Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Wash buffer (ice-cold binding buffer).
-
Non-specific binding control (a high concentration of a known ligand for the receptor, e.g., nicotine).
-
Glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Filtration apparatus.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension in fresh binding buffer and repeat the high-speed centrifugation. Resuspend the final pellet in binding buffer to a desired protein concentration (determined by a protein assay).
-
Assay Setup: In test tubes, combine the membrane preparation, the radioligand at a concentration near its K₋d, and varying concentrations of this compound (typically from 1 nM to 1 mM). Include tubes for total binding (no this compound) and non-specific binding (with the non-specific control ligand).
-
Incubation: Incubate the tubes at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
Objective: To determine the functional inhibition (IC₅₀) of this compound on a specific nAChR subtype.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired nAChR subunits.
-
Oocyte Ringers solution (OR-2).
-
Recording solution (e.g., ND96).
-
Acetylcholine (ACh).
-
This compound.
-
Two-electrode voltage clamp setup (amplifier, headstages, microelectrodes).
-
Microinjection system.
Methodology:
-
Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with a mixture of cRNAs encoding the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3 M KCl. Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Agonist Application: Apply a concentration of ACh that elicits a submaximal response (e.g., the EC₂₀) to the oocyte and record the resulting inward current. Wash the oocyte with recording solution until the current returns to baseline.
-
This compound Application and Co-application: Perfuse the oocyte with a specific concentration of this compound for a set period (e.g., 2-5 minutes). Then, co-apply the same concentration of ACh with the this compound and record the current response.
-
Washout and Dose-Response: Wash out the this compound and ensure the ACh response returns to its original amplitude. Repeat steps 3 and 4 with increasing concentrations of this compound to generate a dose-response curve.
-
Data Analysis: Measure the peak amplitude of the ACh-evoked current in the absence and presence of each concentration of this compound. Calculate the percentage of inhibition for each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Disclaimer: These protocols are intended as a general guide. Specific parameters such as buffer compositions, incubation times, and concentrations of reagents should be optimized for the specific receptor subtype and experimental setup. Researchers should consult the primary literature for more detailed and specific protocols.
References
- 1. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 2. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Lycoctonine in Neurobiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lycoctonine is a diterpene alkaloid found in plants of the Aconitum and Delphinium genera. Historically, alkaloids from these species have been recognized for their potent biological activities, including significant effects on the cardiac and central nervous systems. While extensive neurobiological research on this compound is limited, its known molecular interactions suggest its potential as a valuable pharmacological tool for studying specific neural pathways. These notes provide an overview of its potential applications, quantitative data, and detailed protocols for its investigation in a neurobiological context.
This compound has been identified as a ganglion-blocking agent with curare-like effects, acting as a reversible antagonist of nicotinic acetylcholine receptors (nAChRs). This positions it as a useful compound for research into synaptic transmission, autonomic nervous system function, and neuromuscular communication. Furthermore, related compounds and the broader class of Aconitum alkaloids are known for their high toxicity and interactions with ion channels, necessitating careful dose-response studies and cytotoxicity assessments.
Quantitative Data Summary
Due to the limited specific research on this compound's neurobiological targets, quantitative data is sparse. The following table summarizes the available toxicological data for this compound and the ion channel activity of a recently studied derivative, providing context for its potency and potential mechanisms.
| Compound | Parameter | Value | Species/System | Notes |
| This compound | LD50 (Intravenous) | 170 mg/kg | Mouse | Provides a measure of acute toxicity. |
| This compound Derivative (Compound 27) | CaV1.2 Inhibition | 78.52% ± 2.26% (at 50 µM) | Patch-clamp on H9c2 cells | Suggests potential activity on voltage-gated calcium channels, which are crucial for neurotransmitter release. |
| CaV3.2 Inhibition | 79.05% ± 1.59% (at 50 µM) | Patch-clamp on H9c2 cells | T-type calcium channels are involved in neuronal excitability and rhythmic firing. |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action for this compound based on available data and a general workflow for its characterization in a neurobiology lab.
Figure 1: Proposed mechanism of this compound as a nicotinic receptor antagonist.
Figure 2: Experimental workflow for assessing the neurotoxicity of this compound.
Experimental Protocols
The following are generalized protocols that can be adapted to investigate the primary known and potential neurobiological activities of this compound.
Protocol 1: Investigating nAChR Antagonism using Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the inhibitory effect of this compound on nicotinic acetylcholine receptor currents in cultured neurons.
Materials:
-
Neuronal cell line expressing nAChRs (e.g., SH-SY5Y, PC-12) or primary neuronal cultures.
-
Cell culture medium and supplements.
-
External recording solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal pipette solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).
-
This compound stock solution (in DMSO or appropriate solvent).
-
Acetylcholine (ACh) or Nicotine stock solution.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
Methodology:
-
Cell Preparation: Culture neurons on glass coverslips suitable for microscopy and electrophysiological recording. Grow cells to 50-70% confluency.
-
Recording Setup: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution at a constant rate (e.g., 2 mL/min).
-
Patching: Using a high-resistance (3-5 MΩ) borosilicate glass pipette filled with the internal solution, establish a whole-cell patch-clamp configuration on a target neuron.
-
Baseline Recording: Hold the neuron at a potential of -60 mV. Apply a brief pulse of a saturating concentration of ACh (e.g., 100 µM) using a fast perfusion system to elicit a baseline inward current mediated by nAChRs. Repeat this every 60-90 seconds until a stable baseline response is achieved.
-
This compound Application: Perfuse the chamber with the external solution containing the desired concentration of this compound for 2-5 minutes to allow for receptor binding.
-
Post-Treatment Recording: While still in the presence of this compound, apply another pulse of ACh. Record the resulting current.
-
Dose-Response: Repeat steps 5 and 6 with a range of this compound concentrations (e.g., 1 nM to 100 µM) to determine the concentration-dependent inhibition.
-
Washout: After testing, perfuse the chamber with the control external solution to determine the reversibility of the blockade.
-
Data Analysis: Measure the peak amplitude of the ACh-evoked currents before and after this compound application. Calculate the percentage of inhibition for each concentration and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Neurotoxicity using the MTT Assay
Objective: To determine the cytotoxic effect of this compound on a neuronal cell line and calculate its IC50 value.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, Neuro-2a).
-
96-well cell culture plates.
-
Complete culture medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 N HCl).
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution. The plate may need to be incubated for an additional 2-4 hours (or overnight) at room temperature in the dark.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium + MTT + solubilizer) from all other readings.
-
Calculate cell viability as a percentage of the untreated control: (Absorbance of treated cells / Absorbance of control cells) * 100.
-
Plot the percentage of cell viability against the logarithm of this compound concentration and use non-linear regression to calculate the IC50 value.
-
Conclusion
This compound presents an interesting, though understudied, tool for neurobiology research. Its activity as a nicotinic receptor antagonist makes it a candidate for probing cholinergic systems. However, its high toxicity, characteristic of alkaloids from its plant family, requires that any investigation be paired with thorough cytotoxicity assessments. The protocols outlined here provide a foundational approach for researchers to begin characterizing the neuropharmacological profile of this compound. Future studies should aim to determine its receptor subtype selectivity and further explore its effects on voltage-gated ion channels to fully understand its potential in neurobiological research and drug development.
Application Notes & Protocols: Quantification of Lycoctonine in Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lycoctonine is a highly toxic C19-norditerpenoid alkaloid found in various plant species of the genera Aconitum and Delphinium. Its presence, even in trace amounts, can pose significant health risks. Therefore, accurate and sensitive analytical methods are crucial for the quantification of this compound in plant material for safety assessment, quality control of herbal products, and forensic analysis. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and tandem mass spectrometry (LC-MS/MS).
Analytical Techniques Overview
The quantification of this compound in complex plant matrices requires highly selective and sensitive analytical techniques. HPLC and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry are the most powerful tools for this purpose.
-
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD): HPLC-DAD is a robust and widely available technique for the quantification of phytochemicals. It offers good selectivity and sensitivity for compounds with chromophores, such as this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-DAD. By utilizing multiple reaction monitoring (MRM), it allows for the accurate quantification of target analytes at very low concentrations, even in the presence of complex matrix interferences.[1][2]
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of norditerpenoid alkaloids, including this compound, using HPLC-DAD and LC-MS/MS. These values are representative and may vary depending on the specific instrumentation, analytical conditions, and matrix complexity.
Table 1: HPLC-DAD Method - Typical Validation Parameters
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
| Recovery | 95 - 105% |
| Precision (RSD%) | < 5% |
Table 2: LC-MS/MS Method - Typical Validation Parameters
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Recovery | 90 - 110% |
| Precision (RSD%) | < 10% |
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol describes a general procedure for the extraction of this compound from dried and powdered plant material.
Materials:
-
Dried and finely powdered plant material (e.g., roots, leaves)
-
Methanol (HPLC grade)
-
Ammonia solution (25%)
-
Dichloromethane (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
Whatman No. 1 filter paper
Procedure:
-
Weigh 1.0 g of the powdered plant material into a 50 mL conical flask.
-
Add 20 mL of methanol-ammonia solution (100:1, v/v).
-
Sonication: Place the flask in an ultrasonic bath for 30 minutes to facilitate extraction.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filtration: Decant the supernatant and filter it through Whatman No. 1 filter paper.
-
Repeat the extraction process (steps 2-5) two more times with fresh solvent.
-
Combine all the filtrates.
-
Evaporation: Evaporate the combined extract to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Reconstitution: Dissolve the residue in 5 mL of the initial mobile phase for HPLC or LC-MS/MS analysis.
-
Final Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter before injection.
HPLC-DAD Quantification Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
Method Validation Parameters to be Assessed:
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient (R²).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the signal-to-noise ratio (S/N) for the lowest detectable concentration (LOD, S/N ≈ 3) and the lowest quantifiable concentration (LOQ, S/N ≈ 10).
-
Accuracy (Recovery): Spike a known amount of this compound standard into a blank plant matrix extract at three different concentration levels (low, medium, high). Calculate the percentage recovery.
-
Precision (Repeatability and Intermediate Precision): Analyze replicate injections of a standard solution on the same day (repeatability) and on different days (intermediate precision). Calculate the relative standard deviation (RSD%).
LC-MS/MS Quantification Protocol
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5-95% B (linear gradient)
-
8-10 min: 95% B (isocratic)
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z [M+H]⁺ → Product ion (Q3) m/z (specific fragment ions to be determined by infusion of a standard). A common fragmentation pathway for similar alkaloids involves the loss of water and methoxy groups.
-
Method Validation Parameters to be Assessed:
-
Similar to the HPLC-DAD method, assess linearity, LOD, LOQ, accuracy (recovery), and precision. The concentration range for linearity will be significantly lower (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
Conclusion
The described HPLC-DAD and LC-MS/MS methods provide reliable and sensitive approaches for the quantification of this compound in plant materials. The choice of method will depend on the required sensitivity and the complexity of the sample matrix. For routine quality control, HPLC-DAD may be sufficient, while for trace-level analysis and in complex matrices, the superior sensitivity and selectivity of LC-MS/MS are recommended. Proper method validation is essential to ensure the accuracy and reliability of the results.
References
Troubleshooting & Optimization
Technical Support Center: Challenges in the Total Synthesis of Lycoctonine
Document ID: TSC-LYCO-20251118 Status: Pre-synthesis Technical Briefing For: Researchers, scientists, and drug development professionals
Disclaimer: As of the latest literature review, a total synthesis of Lycoctonine has not been reported. This document serves as a proactive technical support guide to address the anticipated challenges and provide strategic guidance for research groups embarking on this complex synthetic endeavor.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that make its total synthesis a significant challenge?
A1: The synthetic complexity of this compound arises from a confluence of challenging structural motifs:
-
Highly Congested Polycyclic Core: this compound possesses a rigid and sterically hindered hexacyclic carbon skeleton. The intricate fusion of multiple rings, including a bicyclo[2.2.2]octane system, presents a formidable challenge in bond formation and stereochemical control.
-
Dense Stereochemical Array: The molecule is decorated with numerous stereocenters, many of which are contiguous. Establishing the correct relative and absolute stereochemistry is a critical and demanding aspect of the synthesis.
-
Extensive and Varied Oxygenation: this compound features a variety of oxygen-containing functional groups, including multiple methoxy groups, hydroxyl groups, and a primary alcohol. The selective protection, manipulation, and introduction of these groups at late stages of the synthesis require a robust and orthogonal protecting group strategy.
-
Bridged Nitrogenous Ring System: The presence of a bridged, nitrogen-containing ring system (the ABEF azatetracyclic system) adds another layer of complexity, particularly in the construction of the C-N bond and the control of the surrounding stereocenters.
Q2: What are the key strategic bond disconnections to consider in a retrosynthetic analysis of this compound?
A2: A successful retrosynthetic analysis would likely focus on simplifying the complex polycyclic core at an early stage. Key disconnections could include:
-
Late-stage C-ring closure: Formation of one of the central rings, such as the C-ring, could be a late-stage transformation, allowing for the construction and functionalization of more accessible precursors.
-
ABEF ring system as a key intermediate: The synthesis could be convergent, with the independent synthesis of the ABEF azatetracyclic core and the remaining portion of the molecule, followed by a fragment coupling reaction.
-
Diels-Alder cycloaddition: The bicyclo[2.2.2]octane core is a common target for Diels-Alder strategies, which could rapidly build complexity and establish key stereochemical relationships.
-
Radical cyclizations: For the formation of highly bridged systems, intramolecular radical cyclizations can be powerful tools. For instance, an SmI2-promoted intramolecular radical coupling has been proposed for the construction of the ABEF ring system of related alkaloids.[1][2]
Q3: How can the stereochemistry of the numerous chiral centers be controlled?
A3: A combination of strategies will be necessary to control the complex stereochemistry of this compound:
-
Substrate-controlled reactions: The inherent chirality of synthetic intermediates can be used to direct the stereochemical outcome of subsequent reactions.
-
Chiral auxiliaries and catalysts: The use of chiral auxiliaries or asymmetric catalysis will be essential, particularly in the early stages of the synthesis, to establish the initial stereocenters with high enantiomeric excess.
-
Conformationally rigid intermediates: Constructing conformationally locked cyclic intermediates can allow for highly stereoselective transformations due to predictable facial bias.
-
Stereoselective reductions and alkylations: Reagents and conditions for diastereoselective reductions of ketones and stereoselective alkylations of enolates will be critical for setting specific stereocenters.
Q4: What are the anticipated challenges with functional group manipulations and protecting group strategies?
A4: The high density of functional groups in this compound necessitates a sophisticated protecting group strategy. Key challenges include:
-
Orthogonality: A suite of protecting groups that can be removed under specific and non-interfering conditions is essential.
-
Steric hindrance: The congested nature of the molecule may hinder the introduction and removal of protecting groups from certain positions.
-
Chemoselectivity: Differentiating between the various hydroxyl groups for selective protection and subsequent reaction will be a significant hurdle.
-
Late-stage functionalization: Introducing sensitive functional groups late in the synthesis will require mild and highly selective reaction conditions to avoid decomposition of the advanced intermediate.
Troubleshooting Guides for Anticipated Experimental Issues
| Problem / Observation | Potential Cause | Suggested Troubleshooting Steps |
| Low yield in key C-C bond formation for the polycyclic core (e.g., intramolecular Diels-Alder or radical cyclization) | Steric hindrance in the transition state; Unfavorable conformational preorganization of the precursor; Competing side reactions. | - Modify the tether length or rigidity of the cyclization precursor.- Employ higher temperatures or high-pressure conditions for the Diels-Alder reaction.- For radical cyclizations, screen different radical initiators and solvents.- Consider a different strategic bond disconnection to alleviate steric strain in the key cyclization step. |
| Poor stereoselectivity in the formation of a key stereocenter | Insufficient facial bias in the substrate; Ineffective chiral catalyst or auxiliary. | - Redesign the substrate to enhance steric or electronic differentiation of the prochiral faces.- Screen a variety of chiral catalysts or auxiliaries with different steric and electronic properties.- Change the solvent or temperature to influence the transition state geometry.- Consider a resolution step if a diastereomeric mixture is obtained. |
| Failure of a protecting group removal at a late stage | Steric inaccessibility of the protected group; Incompatibility of deprotection conditions with other functional groups in the molecule. | - Attempt deprotection using more forcing conditions (e.g., stronger Lewis acids, higher temperatures), while carefully monitoring for decomposition.- Redesign the protecting group strategy earlier in the synthesis to employ a more labile protecting group at the problematic position.- Consider a different synthetic route that alters the steric environment of the protected group. |
| Unexpected rearrangement during an acid- or base-catalyzed reaction | Formation of a stabilized carbocation or carbanion that can undergo skeletal rearrangement (e.g., Wagner-Meerwein shift). | - Perform the reaction at a lower temperature to minimize the lifetime of reactive intermediates.- Use a bulkier or less coordinating counter-ion to suppress rearrangement pathways.- Change the solvent to one that less effectively stabilizes the reactive intermediate.- Redesign the synthetic route to avoid conditions known to promote such rearrangements. |
Proposed Methodologies for Key Synthetic Challenges
Construction of the ABEF Azatetracyclic Ring System
A plausible approach for the construction of the ABEF ring system involves a biomimetic SmI₂-promoted intramolecular radical coupling of an N,O-acetal with a carbonyl group.[1][2]
Experimental Protocol (Model System):
-
Precursor Synthesis: The synthesis would begin with a readily available bicyclic AB ring precursor, which would be elaborated to a tetracyclic intermediate containing an N,O-acetal and a ketone.
-
Radical Cyclization: The tetracyclic precursor is dissolved in a suitable solvent (e.g., THF) and cooled to -78 °C. A solution of SmI₂ in THF is then added dropwise until a persistent blue color is observed.
-
Quenching and Workup: The reaction is quenched by the addition of a proton source (e.g., methanol) and allowed to warm to room temperature. The mixture is then subjected to a standard aqueous workup and purification by column chromatography.
Formation of the Bicyclo[2.2.2]octane Core
An intramolecular Diels-Alder (IMDA) reaction of a suitably substituted cyclohexadiene derivative is a powerful strategy to construct the bicyclo[2.2.2]octane core.
Experimental Protocol (General):
-
Precursor Synthesis: A linear precursor containing a diene and a dienophile connected by a tether of appropriate length and stereochemistry is synthesized.
-
Cycloaddition: The precursor is dissolved in a high-boiling point solvent (e.g., toluene, xylene) and heated to reflux to induce the IMDA reaction. Lewis acid catalysis (e.g., with Et₂AlCl) may be employed to accelerate the reaction and enhance stereoselectivity.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to isolate the bicyclo[2.2.2]octane product.
Visualizations
Caption: A potential retrosynthetic strategy for this compound.
Caption: Key steps in the proposed synthesis of the ABEF core.
References
Technical Support Center: Lycoctonine Extraction
Welcome to the technical support center for Lycoctonine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful extraction and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: The choice of solvent is critical for achieving a high yield of this compound. Based on its known solubility, chloroform is an excellent solvent. Methanol is also a moderately effective solvent. For initial extraction from plant material, an acidic alcohol solution (such as ethanol mixed with acetic acid) is often used for diterpenoid alkaloids to convert them into their more soluble salt forms.[1]
Q2: Which extraction method is most effective for this compound?
A2: While several methods can be used, reflux extraction is a highly effective and commonly employed technique for diterpenoid alkaloids from plant sources like Aconitum and Delphinium species.[1] This method involves heating the plant material with the solvent, which enhances the solubility and extraction efficiency. Modern techniques such as ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) can also be considered for potentially higher efficiency and shorter extraction times.
Q3: How can I remove impurities from my crude this compound extract?
A3: A common initial purification step involves an acid-base liquid-liquid extraction. The crude extract is dissolved in an acidic aqueous solution to protonate the alkaloids, making them water-soluble. This solution is then washed with a non-polar organic solvent to remove neutral and weakly basic impurities. Subsequently, the aqueous layer is basified, and the free-base this compound is extracted into an immiscible organic solvent like chloroform. Further purification can be achieved using chromatographic techniques such as column chromatography or pH-zone-refining counter-current chromatography.[2]
Q4: What are the key parameters to optimize for maximizing this compound yield?
A4: The primary parameters to optimize are:
-
Solvent-to-solid ratio: A higher ratio generally improves extraction but can lead to solvent waste. An optimal ratio needs to be determined experimentally. For similar alkaloids, ratios from 4:1 to 6:1 (v/w) have been used.[1]
-
Extraction time: Longer extraction times can increase yield but also risk degradation of the target compound. Reflux times for similar alkaloids are often in the range of 0.5 to 1 hour, repeated multiple times.[1]
-
Temperature: Higher temperatures increase solubility and diffusion rates. However, excessively high temperatures can degrade this compound.
-
pH of the solvent: For initial extraction, an acidic pH can improve the solubility of alkaloids.
Q5: How can I confirm the presence and purity of this compound in my extract?
A5: The presence and purity of this compound can be assessed using various analytical techniques. Thin-Layer Chromatography (TLC) is a simple method for initial qualitative analysis. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) is the standard method.[1] The identity of the compound can be definitively confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction and purification.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Inappropriate solvent selection.2. Inefficient extraction method.3. Insufficient extraction time or temperature.4. Degradation of this compound during extraction.5. Incomplete liberation of the alkaloid from the plant matrix. | 1. Use a solvent in which this compound is highly soluble, such as chloroform, or an acidic alcohol solution for initial extraction.[1]2. Employ a more efficient method like reflux or consider ultrasonic/microwave-assisted extraction.3. Optimize extraction time and temperature. For reflux, consider 1-2 hours per extraction cycle.4. Avoid excessively high temperatures and prolonged exposure to strong acids or bases.5. Ensure the plant material is finely powdered to increase surface area. Consider a pre-treatment with an alkaline solution to free the alkaloids from their salt forms in the plant. |
| Emulsion Formation During Liquid-Liquid Extraction | 1. High concentration of surfactants or lipids in the extract.2. Vigorous shaking of the separatory funnel. | 1. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.2. Gently invert the separatory funnel instead of vigorous shaking.3. Centrifuge the mixture to break the emulsion. |
| Co-extraction of a Large Amount of Pigments and Other Impurities | 1. Solvent is too polar, extracting a wide range of compounds.2. Lack of a preliminary defatting step. | 1. Use a less polar solvent system for the initial extraction if possible, or perform a pre-extraction with a non-polar solvent like hexane to remove lipids and pigments.2. Before the main extraction, wash the powdered plant material with a non-polar solvent. |
| Difficulty in Purifying this compound by Chromatography | 1. Poor separation on the column.2. Overloading the column.3. Inappropriate stationary or mobile phase. | 1. Optimize the mobile phase composition for better resolution. A gradient elution may be necessary.2. Reduce the amount of crude extract loaded onto the column.3. For this compound, a silica gel column is commonly used. Experiment with different solvent systems (e.g., chloroform-methanol gradients). Consider advanced techniques like pH-zone-refining CCC for complex mixtures.[2] |
Experimental Protocols
Protocol 1: Reflux Extraction of this compound from Plant Material
This protocol is a general guideline based on methods for extracting diterpenoid alkaloids from Aconitum species.[1]
-
Preparation of Plant Material:
-
Dry the plant material (e.g., roots of Aconitum or Delphinium species) at 40-50°C.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Place 100 g of the powdered plant material into a 1 L round-bottom flask.
-
Add 600 mL of an acidic ethanol solution (e.g., 85:15 ethanol:acidic water v/v, with the aqueous portion adjusted to pH 3.0 with acetic acid).[1]
-
Set up a reflux condenser and heat the mixture to a gentle boil for 1 hour.
-
Allow the mixture to cool and then filter. Collect the filtrate.
-
Repeat the extraction process on the plant residue two more times with fresh solvent.
-
Combine the filtrates from all three extractions.
-
-
Solvent Removal:
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Protocol 2: Acid-Base Liquid-Liquid Purification of Crude this compound Extract
-
Acidification and Washing:
-
Dissolve the crude extract in a 5% hydrochloric acid solution.
-
Transfer the acidic solution to a separatory funnel.
-
Wash the solution three times with an equal volume of a non-polar solvent like hexane or diethyl ether to remove neutral impurities. Discard the organic layers.
-
-
Basification and Extraction:
-
Adjust the pH of the aqueous solution to 9-10 with a base (e.g., ammonium hydroxide).
-
Extract the aqueous solution three times with an equal volume of chloroform.
-
Combine the chloroform layers.
-
-
Final Steps:
-
Wash the combined chloroform extract with distilled water.
-
Dry the chloroform extract over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the purified total alkaloid extract containing this compound.
-
Quantitative Data on Alkaloid Extraction
The following tables summarize quantitative data from studies on the extraction of other alkaloids. These illustrate the impact of various parameters and can serve as a reference for the optimization of this compound extraction.
Table 1: Effect of Solvent and Method on Quinine Yield (Data adapted from a study on Cinchona officinalis)
| Extraction Method | Solvent System | Temperature (°C) | Time (min) | Yield (mg/g) |
| Microwave-Assisted Extraction (MAE) | 65% Ethanol | 130 | 34 | 3.93 |
| Ultrasound-Assisted Extraction (UAE) | 61% Ethanol | 25 | 15 | 2.81 |
Table 2: Optimized Conditions for Aconitine and Total Alkaloid Extraction from Aconitum szechenyianum [1]
| Target Compound | Solvent System | Solvent-to-Solid Ratio (v/w) | Extraction Time (h) | Number of Extractions |
| Total Alkaloids | 85:15 Ethanol:pH 3.0 Acetic Acid | 6:1 | 1 | 3 |
| Aconitine | 15:85 Ethanol:pH 3.0 Acetic Acid | 4:1 | 0.5 | 3 |
Disclaimer: The data in these tables are for illustrative purposes and are not specific to this compound. Optimal conditions for this compound extraction must be determined experimentally.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
References
- 1. [Study on the optimum extracting conditions of total alkaloids and aconitine in Aconitum szechenyianum Gay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new diterpenoid alkaloid isolated from Delphinium caeruleum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Lycoctonine Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Lycoctonine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a diterpenoid alkaloid naturally found in plants of the Aconitum and Delphinium genera.[1][2] Its complex molecular structure contributes to its poor solubility in water, which presents a significant challenge for in vitro and in vivo studies, as well as for the development of potential therapeutic applications.[3] For effective biological testing and formulation, it is crucial to dissolve this compound in an aqueous medium.
Q2: What are the general solubility properties of this compound?
This compound is characterized as being slightly soluble in water.[4] It exhibits better solubility in organic solvents. Qualitative data indicates it is freely soluble in chloroform and moderately soluble in methanol, while its solubility in ethanol and acetone is described as poor by some sources and free by others, suggesting potential concentration-dependent effects.[5]
Q3: What are the primary strategies to enhance the aqueous solubility of this compound?
Several techniques can be employed to improve the solubility of poorly soluble alkaloids like this compound. The most common and effective methods include:
-
pH Adjustment: As a basic alkaloid, the solubility of this compound is pH-dependent. Lowering the pH of the aqueous solution can significantly increase its solubility.
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of this compound by reducing the polarity of the aqueous medium.
-
Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin complex can enhance its apparent solubility in water.
-
Salt Formation: Converting the this compound base into a salt form can dramatically improve its aqueous solubility.
-
Solid Dispersions: Dispersing this compound within a hydrophilic polymer matrix at a solid state can enhance its dissolution rate and solubility.[6][7][8]
Troubleshooting Guides
Issue 1: this compound precipitates when I add it to my aqueous buffer.
This is a common issue due to the low intrinsic aqueous solubility of this compound. Here are several troubleshooting steps you can take, ranging from simple adjustments to more advanced formulation techniques.
As an alkaloid, this compound is a weak base. By lowering the pH of your aqueous solution, you can protonate the nitrogen atom in the this compound molecule, forming a more soluble salt in situ.
Experimental Protocol: pH Adjustment for Solubilizing this compound
-
Prepare your desired aqueous buffer (e.g., Phosphate Buffered Saline - PBS).
-
While stirring, slowly add a small amount of a dilute acid (e.g., 0.1 M HCl) to the buffer to lower the pH. Monitor the pH with a calibrated pH meter.
-
Gradually add the powdered this compound to the acidified buffer while continuing to stir.
-
Continue to adjust the pH downwards until the this compound is fully dissolved. Aim for a pH value at least 2 units below the pKa of this compound (predicted pKa is ~12.3, so a pH of 4-5 is a good starting point).
-
Once dissolved, you can carefully adjust the pH back towards your desired experimental pH if necessary, but be aware that precipitation may occur as you approach the pKa.
Expected Outcome: A significant increase in this compound solubility.
Troubleshooting:
-
Precipitation upon pH increase: If the compound precipitates when adjusting the pH back up, your final experimental pH may be too high. Consider if your experiment can be performed at a lower pH. If not, another solubilization method may be required.
Logical Workflow for pH Adjustment
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the Biomedical Potential of Terpenoid Alkaloids: Sources, Structures, and Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sybespharmacy.com [sybespharmacy.com]
- 7. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. he01.tci-thaijo.org [he01.tci-thaijo.org]
Technical Support Center: Stabilizing Lycoctonine for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage and stability of lycoctonine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its stability important?
This compound is a highly oxygenated diterpenoid alkaloid found in plants of the Aconitum and Delphinium genera.[1][2] Its complex structure, featuring multiple hydroxyl and methoxy groups, makes it susceptible to degradation, which can impact its biological activity and lead to inconsistent experimental results.[2][3] Proper storage is crucial to maintain its integrity for research and drug development purposes.
2. What are the primary factors that can cause this compound degradation?
The main factors contributing to the degradation of alkaloids like this compound are:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to decomposition.[4][5]
-
Humidity: Moisture can facilitate hydrolytic reactions, particularly if ester groups are present in related alkaloids.[4][6] While this compound itself does not have ester groups, adsorbed water can still promote other degradation pathways.
-
Light: Exposure to UV or visible light can induce photolytic reactions, causing structural changes.[4][7]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of sensitive functional groups.[3][6][8]
3. What are the visible signs of this compound degradation?
Visual indicators of degradation can include a change in color (e.g., yellowing or browning) of the solid sample or solution, and a decrease in the clarity of solutions. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming stability.
4. How can I assess the stability of my this compound sample?
The stability of this compound should be monitored using validated analytical techniques that can separate the intact compound from its degradation products.[9] High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose.[9][10][11] Other valuable techniques include Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13][14][15][16]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected or inconsistent biological assay results. | Degradation of the this compound stock solution. | 1. Prepare fresh stock solutions before each experiment. 2. Assess the purity of the stock solution using HPLC. 3. Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. |
| Appearance of new peaks in the HPLC chromatogram of a stored sample. | Chemical degradation of this compound. | 1. Identify the degradation products using LC-MS/MS. 2. Review storage conditions and protect the sample from light, heat, and oxygen. 3. Consider storing the solid compound under an inert gas like argon or nitrogen. |
| Change in the physical appearance of the solid this compound (e.g., clumping, discoloration). | Absorption of moisture and/or degradation. | 1. Store the solid in a desiccator, preferably in a light-resistant container. 2. For long-term storage, place the container in a sealed bag with a desiccant at low temperatures. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general method for assessing the purity and stability of this compound. Method optimization may be required based on the specific HPLC system and column used.
Objective: To separate and quantify this compound and its potential degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with a UV detector or a mass spectrometer
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phases) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a working concentration (e.g., 10-100 µg/mL) with the initial mobile phase composition.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV at 230 nm or MS detection.
-
Gradient Elution:
-
0-20 min: 20% to 80% B
-
20-25 min: 80% to 20% B
-
25-30 min: 20% B (equilibration)
-
-
-
Data Analysis:
-
Integrate the peak area of this compound and any degradation products.
-
Calculate the percentage purity of this compound.
-
Compare the chromatograms of fresh and stored samples to identify any new peaks corresponding to degradation products.
-
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Parameter | Solid Form | In Solution |
| Temperature | -20°C or below | -80°C (preferred) or -20°C |
| Light | Protect from light (amber vials) | Protect from light (amber vials or foil-wrapped tubes) |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Degas solvent before preparing solution; store under inert gas |
| Container | Tightly sealed, airtight glass vials | Single-use aliquots in tightly sealed vials |
| Humidity | Store in a desiccator | Use anhydrous solvents if possible |
Table 2: Summary of Analytical Techniques for this compound Stability
| Technique | Information Provided | Advantages | Limitations |
| HPLC-UV | Purity assessment, quantification of known compounds | Widely available, robust, quantitative | May not identify unknown degradation products |
| LC-MS/MS | Identification of degradation products, high sensitivity | Provides molecular weight and structural information | Requires more specialized equipment and expertise |
| NMR | Detailed structural elucidation of degradation products | Provides definitive structural information | Lower sensitivity, requires pure samples of degradation products |
Visualizations
Caption: Experimental workflow for assessing the long-term stability of this compound.
Caption: Potential degradation pathways of this compound under various stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. scielo.isciii.es [scielo.isciii.es]
- 6. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 7. mdpi.com [mdpi.com]
- 8. iipseries.org [iipseries.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Norditerpenoid alkaloids from Consolida orientalis and complete 1H and 13C NMR signal assignments of some this compound-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Mass spectrometry analysis of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bionmr.unl.edu [bionmr.unl.edu]
Technical Support Center: Reducing the Toxicity of Lycoctonine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for reducing the toxicity of Lycoctonine derivatives. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity?
A1: The toxicity of this compound and related diterpenoid alkaloids is primarily mediated through their interaction with voltage-gated sodium channels (Nav). These compounds bind to site 2 on the alpha-subunit of the sodium channel protein, leading to persistent activation.[1] This disrupts the normal generation and propagation of action potentials in excitable tissues such as the myocardium, neurons, and skeletal muscles, leading to cardiotoxicity and neurotoxicity. The sustained influx of Na+ can also lead to secondary effects like increased intracellular Ca2+ levels and increased activity of the sodium-potassium pump.[2]
Q2: How can the toxicity of this compound derivatives be reduced?
A2: The primary strategy for reducing the toxicity of this compound and related alkaloids is through chemical modification, specifically by hydrolyzing the ester groups on the molecule. Diterpenoid alkaloids are often classified as diester, monoester, or non-ester derivatives. The diester derivatives, such as aconitine, are the most toxic. Through hydrolysis, these can be converted to less toxic monoester derivatives (e.g., benzoylaconine) and even further to non-ester derivatives (e.g., aconine).[3] This reduction in toxicity is substantial, with monoester derivatives being significantly less toxic than their diester counterparts.
Q3: What are the expected products from the hydrolysis of a this compound-type diester alkaloid?
A3: The hydrolysis of a diester diterpenoid alkaloid, such as aconitine, typically occurs in a stepwise manner. The first step is the deacetylation at the C8 position to form a monoester derivative like benzoylaconine. Further hydrolysis, which can occur under more stringent conditions, involves the debenzoylation at the C14 position to yield a non-ester derivative like aconine. Under controlled conditions, the monoester derivative is the major product.[3]
Troubleshooting Guides
Chemical Modification and Synthesis
Q4: I am having trouble with the hydrolysis of my this compound derivative. What are some common issues?
A4: Incomplete or over-hydrolysis are common challenges. If you are aiming for the monoester derivative, the reaction may not have proceeded to completion. Conversely, if you are isolating the non-ester derivative, your monoester intermediate may be resistant to further hydrolysis. Here are some troubleshooting steps:
-
Incomplete Hydrolysis:
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. For simple aqueous hydrolysis of aconitine, the reaction can take up to 20 hours to reach completion.[3]
-
Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis. However, be cautious as excessive heat can lead to degradation of the alkaloid.
-
pH: The rate of ester hydrolysis is dependent on pH. Both acidic and basic conditions can catalyze the reaction. If using water, ensure the pH is not strongly acidic, which might favor the reverse reaction (esterification) if an acid catalyst is not being intentionally used.
-
-
Over-hydrolysis:
-
Reaction Conditions: If you are isolating the monoester, harsh conditions (e.g., high temperature, strong acid or base) may be promoting the second hydrolysis step. Consider milder conditions, such as a shorter reaction time or a lower temperature.
-
Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the desired product is maximized.
-
Q5: My purified this compound derivative has a low yield. What are some potential causes and solutions?
A5: Low yields during the purification of alkaloids can be frustrating. Here are some common causes and troubleshooting strategies:
-
Poor Extraction from Plant Material (if applicable):
-
Grinding: Ensure the plant material is finely ground to maximize surface area for extraction.
-
pH adjustments: Alkaloids are basic and are typically extracted from plant material using an acidified solvent to form soluble salts. Subsequent basification of the aqueous extract liberates the free base, which can then be extracted into an organic solvent. Verify the pH at each step.
-
Solvent Choice: The choice of organic solvent for the final extraction is critical. Solvents like chloroform or ether are commonly used.
-
-
Losses during Purification:
-
Chromatography:
-
Stationary Phase: For basic alkaloids, tailing on silica gel columns is a common issue that can lead to poor separation and lower yields. Consider adding a small amount of a basic modifier like triethylamine to the mobile phase. Alternatively, using a different stationary phase like alumina may be beneficial.
-
Solvent System: Optimize the mobile phase to achieve good separation of your target compound from impurities.
-
-
Crystallization: If purifying by crystallization, ensure the appropriate solvent system is used. The target compound should be soluble in the hot solvent and sparingly soluble at room temperature or below.
-
Cytotoxicity and Bioassays
Q6: I am observing inconsistent results in my MTT cytotoxicity assay with a this compound derivative. What could be the cause?
A6: Inconsistent results in MTT assays with natural products like alkaloids can arise from several factors:
-
Compound Precipitation: Many alkaloids have poor aqueous solubility. If your compound precipitates in the cell culture medium, it will not be available to the cells, leading to variable results.
-
Solution: Dissolve the compound in a small amount of a suitable solvent like DMSO before diluting it in the culture medium. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including controls, as DMSO itself can be toxic at higher concentrations.
-
-
Interference with the MTT Reagent: Some compounds can directly reduce the MTT tetrazolium salt to formazan, leading to a false positive signal for cell viability.
-
Solution: Run a cell-free control with your compound and the MTT reagent to check for direct reduction. If interference is observed, consider using a different cytotoxicity assay, such as the LDH assay, which measures membrane integrity.
-
-
High Well-to-Well Variability:
-
Cell Seeding: Ensure a uniform single-cell suspension before seeding to have a consistent number of cells in each well.
-
"Edge Effects": The outer wells of a 96-well plate are more prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS to maintain humidity.
-
Q7: My LDH assay is showing high background or unexpected results. What should I check?
A7: High background or unexpected results in an LDH assay can be due to several factors:
-
Premature Cell Lysis:
-
Handling: Rough handling of the cell culture plate can cause membrane damage and premature LDH release.
-
Reagent Toxicity: Some assay reagents or solvents (like DMSO at high concentrations) can be cytotoxic. Ensure your vehicle control does not induce significant LDH release.
-
-
Incomplete Lysis for Maximum LDH Release Control: The positive control for maximum LDH release (typically using a lysis buffer like Triton X-100) is crucial for accurate calculations. Ensure complete cell lysis in these wells.
-
Interference with LDH Enzyme Activity: Some compounds may inhibit or inactivate the LDH enzyme, leading to an underestimation of cytotoxicity. While less common than MTT interference, it is a possibility.
-
Solution: If you suspect interference, you can test your compound's effect on purified LDH enzyme activity in a cell-free system.
-
Data Presentation
Table 1: Comparative Toxicity of Aconitum Alkaloids
The following table summarizes the median lethal dose (LD50) values for aconitine and its hydrolyzed derivatives in mice, demonstrating the significant reduction in toxicity upon hydrolysis. While these are not this compound derivatives, they belong to the same class of diterpenoid alkaloids and illustrate the principle of detoxification through hydrolysis.
| Compound | Structure | LD50 (mg/kg, mice) | Toxicity Level |
| Aconitine | Diester | 0.12 - 0.20 (subcutaneous) | Extremely High |
| Benzoylaconine | Monoester | - | Significantly Lower |
| Aconine | Non-ester | - | Low |
Note: Specific LD50 values for benzoylaconine and aconine can vary depending on the study and route of administration, but they are consistently reported to be significantly higher (less toxic) than aconitine.
Experimental Protocols
Protocol 1: Hydrolysis of Aconitine to Benzoylaconine
This protocol describes a general method for the hydrolysis of the diester alkaloid aconitine to its less toxic monoester derivative, benzoylaconine.
Materials:
-
Aconitine
-
Deionized water
-
Heating apparatus (e.g., water bath)
-
Reaction vessel
-
Stirring apparatus
-
HPLC-MS for analysis
Procedure:
-
Dissolve a known amount of aconitine in deionized water in a sealed reaction vessel.
-
Heat the solution at a controlled temperature (e.g., 100°C) with continuous stirring.
-
Withdraw aliquots of the reaction mixture at various time points (e.g., 8, 12, 16, 20, 24 hours).[3]
-
Analyze the aliquots using HPLC-MS to monitor the disappearance of aconitine and the formation of benzoylaconine and aconine.[3]
-
Based on the HPLC-MS analysis, determine the optimal reaction time to maximize the yield of benzoylaconine. The hydrolysis is typically mostly complete within 20 hours.[3]
-
Once the optimal time is reached, stop the reaction by cooling the mixture.
-
The product mixture can then be purified using techniques such as column chromatography on alumina oxide to isolate benzoylaconine.
Protocol 2: MTT Cytotoxicity Assay
This protocol outlines the steps for assessing the cytotoxicity of this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells in culture (e.g., a relevant cancer cell line or primary cells)
-
96-well cell culture plates
-
This compound derivative stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a buffered SDS solution)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium from the DMSO stock. The final DMSO concentration should be consistent and non-toxic across all wells. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 3: LDH Cytotoxicity Assay
This protocol describes the lactate dehydrogenase (LDH) release assay for assessing cytotoxicity by measuring plasma membrane damage.
Materials:
-
Cells in culture
-
96-well cell culture plates
-
This compound derivative stock solution (in DMSO)
-
Complete cell culture medium
-
LDH assay kit (containing LDH reaction mixture and lysis solution)
-
Multichannel pipette
-
Plate reader (absorbance at the wavelength specified by the kit manufacturer, typically around 490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and vehicle control.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group using the formula provided in the assay kit, which typically involves subtracting the spontaneous release from the treatment-induced release and normalizing to the maximum release.
Visualizations
Caption: Experimental workflow for reducing this compound derivative toxicity.
Caption: Signaling pathway of this compound-induced toxicity.
References
- 1. Mouse brain synaptosomal sodium channels: activation by aconitine, batrachotoxin, and veratridine, and inhibition by tetrodotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of veratridine on sodium currents and fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Lycoctonine assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Lycoctonine in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a diterpenoid alkaloid that primarily acts as a reversible antagonist of nicotinic acetylcholine receptors (nAChRs), particularly at autonomic ganglia.[1][2] By blocking these receptors, this compound inhibits the transmission of nerve impulses from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic nervous systems.[1][3]
Q2: Which assay formats are most suitable for studying this compound activity?
A2: The most common assays for characterizing this compound's activity include:
-
Nicotinic Acetylcholine Receptor Binding Assays: These assays, often using radiolabeled ligands like [3H]nicotine or fluorescent probes, quantify the ability of this compound to displace these ligands from nAChRs.[4][5]
-
Electrophysiology Assays: Techniques such as two-electrode voltage clamp or patch-clamp on cells expressing nAChRs or on isolated ganglion neurons can directly measure the inhibitory effect of this compound on acetylcholine-induced currents.[6][7]
-
Calcium Flux Assays: Since nAChR activation leads to calcium influx, fluorescence-based assays measuring changes in intracellular calcium concentration can be used to assess the antagonistic effects of this compound.[8][9]
-
Isolated Tissue Preparations: Functional assays using isolated tissues innervated by autonomic ganglia (e.g., guinea-pig ileum) can demonstrate the ganglion-blocking effects of this compound by measuring the inhibition of nerve stimulation-induced contractions.[10]
Q3: Why am I observing high variability in my this compound assay results?
A3: High variability in assays involving natural products like this compound can stem from several factors:
-
Purity and Stability of this compound: The purity of the this compound sample can significantly impact its activity. Ensure you are using a well-characterized, high-purity standard. Diterpenoid alkaloids can also be susceptible to degradation, so proper storage is crucial.
-
Cell Line and Receptor Subtype Variability: Different cell lines and primary neurons express varying subtypes and densities of nAChRs, which can have different affinities for this compound.[2] Consistency in cell passage number and culture conditions is important.
-
Assay Conditions: Minor variations in pH, temperature, and incubation times can affect ligand binding and enzyme kinetics. Adherence to a standardized protocol is essential.
-
Natural Variation in Biological Samples: If using isolated tissues or primary neurons, inherent biological variability between animals can contribute to inconsistent results.
Troubleshooting Guides
Issue 1: No or Low Inhibitory Activity of this compound Observed
| Possible Cause | Recommendation |
| Degraded this compound | Verify the integrity of your this compound stock. If possible, use a fresh batch or confirm its purity via analytical methods like HPLC. Store stock solutions in small aliquots at -20°C or below and avoid repeated freeze-thaw cycles. |
| Incorrect Receptor Subtype | Confirm that the cell line or tissue preparation expresses the appropriate nAChR subtype that is sensitive to this compound. Ganglionic nAChRs (predominantly α3β4 subtype) are the primary target.[2] |
| Suboptimal Assay Buffer | Ensure the pH and ionic strength of your assay buffer are optimal for receptor binding and function. Refer to established protocols for nAChR assays. |
| Insufficient Incubation Time | This compound, as a competitive antagonist, may require sufficient incubation time to reach equilibrium with the receptor. Try extending the pre-incubation time of this compound with the cells or membranes before adding the agonist. |
| High Agonist Concentration | In functional assays, a high concentration of the agonist (e.g., acetylcholine) can overcome the competitive antagonism of this compound. Perform a dose-response curve for the agonist to determine an appropriate EC50 or EC80 concentration for your inhibition assay. |
Issue 2: Inconsistent IC50 Values for this compound
| Possible Cause | Recommendation |
| Cell Passage Number | High passage numbers can lead to changes in receptor expression levels and cellular responses. Use cells within a defined, low passage number range for all experiments. |
| Inconsistent Cell Density | Variations in cell seeding density can affect the overall receptor number per well and influence the apparent potency of the antagonist. Ensure consistent cell plating across all experiments. |
| Pipetting Errors | Inaccurate pipetting, especially when preparing serial dilutions of this compound, can lead to significant errors in the final concentration. Use calibrated pipettes and proper technique. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate reagents and alter results. Avoid using the outermost wells or ensure proper humidification during incubations. |
| Data Analysis Method | Use a consistent and appropriate non-linear regression model to fit your dose-response data and calculate the IC50 value. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for nAChR
This protocol provides a general framework for assessing the binding of this compound to nicotinic acetylcholine receptors.
Materials:
-
Cell membranes prepared from a cell line expressing the desired nAChR subtype (e.g., SH-SY5Y cells for α3β4)
-
[3H]Epibatidine or another suitable radiolabeled nAChR antagonist
-
This compound stock solution
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Unlabeled nicotine (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a microplate, add 50 µL of binding buffer, 50 µL of the appropriate this compound dilution (or unlabeled nicotine for non-specific binding, or buffer for total binding), and 50 µL of the radioligand solution.
-
Add 50 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of this compound.
Protocol 2: Fluorescence-Based Calcium Flux Assay
This protocol outlines a method to measure the inhibitory effect of this compound on nAChR-mediated calcium influx.
Materials:
-
Cells stably expressing the nAChR of interest (e.g., HEK293-α3β4)
-
Fluo-4 AM or another suitable calcium-sensitive fluorescent dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
This compound stock solution
-
Agonist stock solution (e.g., Acetylcholine or Nicotine)
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 1-2 hours at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes.
-
Place the plate in the fluorescence reader and begin recording the baseline fluorescence.
-
Inject the agonist at a predetermined EC80 concentration and continue recording the fluorescence signal for 1-2 minutes.
-
Analyze the data by measuring the peak fluorescence intensity or the area under the curve after agonist addition.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Data Presentation
The following table presents a hypothetical dataset illustrating the inhibitory potency of this compound and other known nAChR antagonists on the α3β4 subtype.
| Compound | IC50 (nM) | Hill Slope |
| This compound | 125 | -1.1 |
| Mecamylamine | 350 | -1.0 |
| Hexamethonium | 2,500 | -0.9 |
| d-Tubocurarine | 80 | -1.2 |
Visualizations
Caption: this compound blocks the nicotinic acetylcholine receptor in the autonomic ganglion.
References
- 1. Autonomic ganglia, acetylcholine receptor antibodies, and autoimmune ganglionopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine receptors in autonomic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro electrophysiological screening with dorsal root ganglion neurons for pain related assays | Axion Biosystems [axionbiosystems.com]
- 7. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulating intracellular calcium dynamics with alkaloids: A novel strategy against oxidative neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. THE GANGLION BLOCKING ACTION OF PROCAINAMIDE - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Lycoctonine extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lycoctonine extracts. The information aims to address the common challenge of batch-to-batch variability in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
A1: this compound is a norditerpenoid alkaloid found in various plant species, notably those of the Delphinium (Larkspur) genus.[1] Its complex chemical structure and biological activity make it a subject of interest in phytochemical and pharmacological research. Studies have suggested that this compound and its derivatives may possess cardiotonic properties and interact with calcium channels.[2]
Q2: What are the primary causes of batch-to-batch variability in this compound extracts?
A2: Batch-to-batch variability in natural product extracts like those containing this compound is a significant challenge. The primary causes can be attributed to:
-
Raw Material Variation: The chemical composition of the source plant can be influenced by genetic differences, geographical location, climate, and harvest time.[3]
-
Drying and Storage Conditions: Post-harvest handling, including drying methods and storage duration and conditions, can lead to degradation or alteration of the chemical profile.
-
Extraction Protocol Inconsistencies: Even minor deviations in the extraction solvent, temperature, pH, or duration can significantly impact the yield and purity of this compound.
-
Co-extraction of Other Alkaloids: Delphinium species contain a complex mixture of related alkaloids, and their relative abundance can vary between plant populations, leading to different impurity profiles in the extract.[1]
Q3: How can I assess the quality and consistency of my this compound extracts?
A3: A multi-step quality control process is recommended:
-
Botanical Identification: Ensure the correct plant species and part are used.
-
Macroscopic and Microscopic Examination: Check for any physical inconsistencies or contaminants in the raw plant material.
-
Chromatographic Fingerprinting: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can create a chemical fingerprint of your extract. Comparing these fingerprints across batches is a powerful way to assess consistency.[3]
-
Quantitative Analysis: Quantify the amount of this compound in each batch using a validated analytical method, such as HPLC with a certified reference standard.
-
Purity Assessment: Test for the presence of known impurities or related alkaloids.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Incomplete cell lysis of the plant material.2. Inefficient extraction solvent.3. Suboptimal pH during extraction.4. Insufficient extraction time or temperature. | 1. Ensure the plant material is finely powdered to maximize surface area.2. Consider using a sequence of solvents with varying polarity. For alkaloids, acidified water or methanol/ethanol are common starting points.3. Maintain a slightly acidic pH (e.g., pH 2-4) during the initial aqueous extraction to solubilize alkaloids as salts.4. Optimize extraction time and temperature; however, be cautious of potential degradation with excessive heat. |
| High Impurity Levels in Extract | 1. Co-extraction of fats and waxes.2. Presence of other closely related alkaloids.3. Incomplete separation during liquid-liquid extraction. | 1. Perform a preliminary defatting step with a non-polar solvent like hexane before the main alkaloid extraction.2. Utilize column chromatography (e.g., silica gel or alumina) for purification. Gradient elution can help separate alkaloids with similar structures.3. During liquid-liquid extraction, allow adequate time for phase separation and avoid drawing any of the aqueous layer with the organic layer. Repeating the extraction can improve purity. |
| Inconsistent Bioactivity Results | 1. Variation in this compound concentration between batches.2. Presence of synergistic or antagonistic compounds that vary between batches.3. Degradation of this compound during storage. | 1. Standardize the extract to a known concentration of this compound before conducting bioassays.2. Use chromatographic fingerprinting to assess the overall chemical consistency of the extracts.3. Store extracts in a cool, dark place, and consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Poor Chromatographic Peak Shape (HPLC) | 1. Inappropriate mobile phase pH.2. Column degradation.3. Sample overload. | 1. For basic compounds like alkaloids, a slightly acidic mobile phase can improve peak shape by ensuring the analyte is in a single ionic form.2. Use a guard column and ensure the mobile phase is filtered and degassed.3. Dilute the sample to an appropriate concentration. |
Data Presentation
Table 1: Representative Yield of this compound from Delphinium Species using Different Extraction Solvents
| Batch ID | Plant Part | Extraction Solvent | Extraction Method | This compound Yield (% w/w of crude extract) | Purity by HPLC (%) |
| LYC-B1 | Dried Roots | Methanol | Soxhlet Extraction (8h) | 1.2 | 85 |
| LYC-B2 | Dried Roots | 1% HCl in Water | Maceration (48h) | 0.9 | 78 |
| LYC-B3 | Aerial Parts | Ethanol | Ultrasonic Extraction (1h) | 0.5 | 72 |
Note: This data is representative and actual yields may vary depending on the specific plant material and experimental conditions.
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Delphinium Species
This protocol is a general guideline and may require optimization.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., roots) at 40-50°C to a constant weight.
-
Grind the dried material into a fine powder.
-
-
Defatting (Optional but Recommended):
-
Extract the powdered plant material with n-hexane in a Soxhlet apparatus for 6-8 hours to remove lipids.
-
Discard the hexane extract and air-dry the plant material.
-
-
Alkaloid Extraction:
-
Macerate the defatted plant material in methanol for 48 hours with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 5% hydrochloric acid.
-
Wash the acidic solution with dichloromethane to remove neutral and weakly acidic compounds.
-
Make the acidic aqueous layer alkaline (pH 9-10) by adding ammonium hydroxide.
-
Extract the alkaline solution three times with dichloromethane.
-
Combine the dichloromethane fractions, dry over anhydrous sodium sulfate, and evaporate to yield the crude alkaloid fraction.
-
-
Purification:
-
Subject the crude alkaloid fraction to column chromatography on silica gel.
-
Elute with a gradient of chloroform and methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Combine fractions containing this compound and recrystallize from an appropriate solvent system (e.g., acetone-hexane) to obtain pure this compound.
-
Protocol 2: Quantitative Analysis of this compound by HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% phosphoric acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh the extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.
Mandatory Visualizations
Caption: Workflow for this compound extraction, purification, and analysis.
Caption: Representative signaling pathway potentially affected by this compound.
References
Technical Support Center: Lycoctonine Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Lycoctonine.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is a diterpene alkaloid that primarily acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs).[1] However, its affinity for these receptors is notably lower than that of its parent compound, methyllycaconitine (MLA). The hydrolysis of the ester group in MLA to the corresponding alcohol in this compound significantly reduces its binding potency.[2]
Q2: What are the known or potential off-target effects of this compound?
A2: Current research has identified the following potential off-target interactions for this compound:
-
Voltage-Gated Sodium Channels (Nav1.2): this compound has been shown to exert a moderate inhibitory effect on Nav1.2 channels.[3][4][5][6]
-
hERG Potassium Channels: There are indications that this compound may modulate the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component in cardiac repolarization.[7][8] Blockade of hERG channels is a significant concern in drug development due to the risk of cardiac arrhythmias.
Q3: What are the potential phenotypic consequences of these off-target effects?
A3: Off-target effects of this compound can lead to a range of unintended biological consequences in experimental systems:
-
Cardiotoxicity: Inhibition of hERG channels can prolong the QT interval, potentially leading to life-threatening cardiac arrhythmias.[7][8]
-
Neurotoxicity: Modulation of voltage-gated sodium channels can alter neuronal excitability, potentially leading to unintended neurological effects.[3][4][5][6]
-
Cytotoxicity: At higher concentrations, off-target effects can contribute to a decrease in cell viability, confounding experimental results.
Q4: How can I minimize the off-target effects of this compound in my experiments?
A4: Several strategies can be employed to mitigate the off-target effects of this compound:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect in your system. This can be achieved through careful dose-response studies.
-
Employ Structurally Unrelated Compounds: To confirm that the observed phenotype is due to the on-target activity of this compound, use a structurally different nAChR antagonist as a control.
-
Perform Rescue Experiments: If possible, overexpress the target nAChR subunit to see if it rescues the phenotype, confirming on-target engagement.
-
Utilize Cell Lines with Varied Off-Target Expression: If you suspect a particular off-target is responsible for an observed effect, compare the activity of this compound in cell lines with high and low expression of that off-target.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected cell death or low cell viability. | The concentration of this compound used may be too high, leading to off-target cytotoxicity. | 1. Perform a dose-response curve to determine the IC50 for cytotoxicity using an MTT or similar cell viability assay. 2. Lower the working concentration of this compound to a range where cytotoxicity is minimal but on-target activity is still observed. 3. Reduce the incubation time with the compound. |
| Observed phenotype is inconsistent with nAChR antagonism. | The phenotype may be due to off-target effects on ion channels such as Nav1.2 or hERG. | 1. Validate the phenotype with a structurally unrelated nAChR antagonist. 2. If cardiotoxicity is suspected, perform electrophysiological studies (e.g., patch-clamp) to assess effects on cardiac ion channels like hERG. 3. If neurotoxicity is suspected, assess neuronal firing patterns or ion flux through voltage-gated sodium channels. |
| Difficulty replicating results across different cell lines. | Cell lines may have varying expression levels of this compound's off-targets. | 1. Characterize the expression levels of nAChRs, Nav1.2, and hERG channels in the cell lines being used via qPCR or Western blotting. 2. Choose cell lines with a favorable on-target to off-target expression ratio for your experiments. |
Data Presentation
The following table summarizes the available quantitative data for this compound's interactions. Note: Specific Ki and IC50 values for this compound are not widely available in the public domain, reflecting a gap in the current research literature.
| Target | Interaction Type | Reported Activity | Reference |
| Nicotinic Acetylcholine Receptors (nAChRs) | Antagonist (On-Target) | Affinity is significantly lower than methyllycaconitine (MLA). Specific Ki not readily available. | [2] |
| Voltage-Gated Sodium Channel (Nav1.2) | Inhibitor (Off-Target) | 22-30% inhibition at 10 µM. | [3][4][5][6] |
| hERG Potassium Channel | Modulator (Potential Off-Target) | Mentioned as a potential modulator; specific inhibitory concentration not readily available. | [7][8] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the on- and off-target effects of this compound.
Radioligand Binding Assay for Nicotinic Acetylcholine Receptors
This protocol is adapted for determining the binding affinity of this compound to nAChRs.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex) or cells expressing the nAChR subtype of interest in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in order:
-
Assay buffer
-
A range of concentrations of unlabeled this compound.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine for α4β2 nAChRs or [¹²⁵I]-α-bungarotoxin for α7 nAChRs).
-
Membrane preparation.
-
-
For non-specific binding control wells, add a high concentration of a known nAChR ligand (e.g., nicotine).
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch Clamp Electrophysiology for Ion Channel Modulation
This protocol can be used to assess the effects of this compound on Nav1.2 and hERG channels expressed in a suitable cell line (e.g., HEK293).
-
Cell Preparation:
-
Plate cells stably expressing the ion channel of interest onto glass coverslips.
-
Allow cells to adhere and grow to 50-80% confluency.
-
-
Recording Setup:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with an external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a specific voltage protocol to elicit currents from the channel of interest.
-
For Nav1.2: A series of depolarizing steps from -100 mV to +60 mV.
-
For hERG: A depolarizing pulse to +20 mV followed by a repolarizing step to -50 mV to elicit the characteristic tail current.
-
-
Record baseline currents in the external solution.
-
Perfuse the cell with increasing concentrations of this compound and record the currents at each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude (for Nav1.2) or the tail current amplitude (for hERG) at each this compound concentration.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of the log concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
MTT Assay for Cytotoxicity
This assay measures cell viability by assessing the metabolic activity of cells.
-
Cell Plating:
-
Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance of the treated wells to the vehicle control wells to calculate the percentage of cell viability.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 for cytotoxicity.
-
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Experimental workflow for characterizing this compound.
Caption: Potential signaling effects of this compound.
References
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 7. Calcium Imaging of GPCR Activation Using Arrays of Reverse Transfected HEK293 Cells in a Microfluidic System | MDPI [mdpi.com]
- 8. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
Comparative Analysis of Lycoctonine and Aconitine: A Guide for Researchers
A detailed examination of the structural, pharmacological, and toxicological properties of the diterpenoid alkaloids Lycoctonine and Aconitine, providing researchers, scientists, and drug development professionals with a comprehensive comparative guide.
This guide offers an objective comparison of this compound and Aconitine, summarizing key quantitative data, detailing experimental methodologies for their analysis, and visualizing their distinct signaling pathways.
Structural and Physicochemical Properties
This compound and Aconitine are both complex diterpenoid alkaloids, but they possess distinct structural features that contribute to their different biological activities. Aconitine is a C19-norditerpenoid, while this compound is a C19-diterpenoid alkaloid.[1] Their physicochemical properties are summarized in the table below.
| Property | This compound | Aconitine |
| Molecular Formula | C25H41NO7 | C34H47NO11 |
| Molar Mass | 467.6 g/mol | 645.7 g/mol |
| CAS Number | 26000-17-9 | 302-27-2 |
| Appearance | White to off-white powder | White crystalline solid |
| Solubility | Soluble in chloroform and methanol. | Barely soluble in water; soluble in organic solvents like chloroform and diethyl ether.[1] |
Pharmacological and Toxicological Profile
Both this compound and Aconitine exhibit significant biological activity, primarily interacting with ion channels. However, their potency, selectivity, and overall toxicological profiles differ substantially.
Mechanism of Action
Aconitine is a potent cardiotoxin and neurotoxin that primarily acts on voltage-gated sodium channels . It binds to site 2 of the channel, leading to a persistent activation and preventing its inactivation. This results in a constant influx of sodium ions, causing membrane depolarization and leading to arrhythmias in cardiac tissue and paralysis in the nervous system.[1]
This compound , in contrast, has been reported to possess analgesic, anti-inflammatory, anti-epileptic, and cardiovascular activities.[2] Recent studies indicate that this compound exerts its cardiotonic effects through the inhibition of calcium channels . This mode of action is distinct from the sodium channel activation characteristic of Aconitine.
Quantitative Pharmacological Data
| Parameter | This compound | Aconitine | Target | Species |
| Kd | Not available | 1.2 µM | Voltage-gated sodium channel protein type 2 subunit alpha | Rat |
| IC50 (Cardiotonic effect) | Moderate (specific value not reported) | Not applicable | Calcium channels | Frog (isolated heart) |
Toxicity Data
Aconitine is notoriously more toxic than this compound. The available LD50 data underscores this significant difference in toxicity.
| Species | Route of Administration | This compound LD50 | Aconitine LD50 |
| Mouse | Intravenous | 170 mg/kg | 0.12 mg/kg |
| Mouse | Oral | Not available | 1.8 mg/kg |
| Mouse | Intraperitoneal | Not available | 0.380 mg/kg |
| Mouse | Subcutaneous | Not available | 0.270 mg/kg |
Signaling Pathways
The distinct mechanisms of action of this compound and Aconitine result in the activation of different intracellular signaling pathways.
Aconitine's persistent activation of sodium channels leads to an influx of Na+, which in turn can affect intracellular calcium homeostasis and activate downstream signaling cascades. One of the key pathways implicated in Aconitine's toxicity is the NF-κB signaling pathway .
This compound's mechanism as a calcium channel inhibitor suggests a different signaling cascade, likely involving the modulation of intracellular calcium levels and downstream calcium-dependent signaling pathways, which warrants further investigation.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize and compare this compound and Aconitine.
Electrophysiology: Whole-Cell Patch Clamp
Objective: To measure the effects of the compounds on ion channel activity.
Protocol:
-
Cell Culture: Culture suitable cells (e.g., HEK293 cells expressing the target ion channel, or primary cardiomyocytes/neurons) on glass coverslips.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ. Fill the pipette with an appropriate internal solution containing ions that mimic the intracellular environment.
-
Seal Formation: Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane within the pipette tip to gain electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
-
Data Acquisition: Apply voltage steps to elicit ion currents and record the resulting currents using an amplifier and data acquisition software.
-
Drug Application: After establishing a stable baseline recording, perfuse the cell with a solution containing the test compound (this compound or Aconitine) at various concentrations.
-
Data Analysis: Analyze the changes in current amplitude, kinetics, and voltage-dependence to determine the effect of the compound on the ion channel. IC50 or EC50 values can be calculated from concentration-response curves.
In Vitro Toxicity: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxicity of the compounds on cultured cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Aconitine for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.
In Vivo Toxicity: Acute Toxicity Study
Objective: To determine the median lethal dose (LD50) of the compounds in an animal model.
Protocol:
-
Animal Acclimation: Acclimate the animals (e.g., mice or rats) to the laboratory conditions for at least one week.
-
Dose Preparation: Prepare a series of graded doses of this compound or Aconitine in a suitable vehicle.
-
Compound Administration: Administer a single dose of the compound to different groups of animals via a specific route (e.g., oral, intravenous, intraperitoneal). Include a control group that receives only the vehicle.
-
Observation: Observe the animals for signs of toxicity and mortality over a specified period (typically 14 days).
-
Data Collection: Record the number of deaths in each dose group.
-
LD50 Calculation: Use a statistical method, such as the probit analysis, to calculate the LD50 value and its confidence limits.
Conclusion
This compound and Aconitine, while both being diterpenoid alkaloids, exhibit markedly different pharmacological and toxicological profiles. Aconitine is a potent toxin that acts by persistently activating voltage-gated sodium channels, leading to severe cardiotoxicity and neurotoxicity. In contrast, this compound demonstrates a much lower toxicity profile and shows potential therapeutic effects, including cardiotonic activity, which is likely mediated through the inhibition of calcium channels. This comparative analysis highlights the critical role of subtle structural differences in determining the biological activity of natural products and underscores the importance of detailed mechanistic and toxicological studies in drug discovery and development. Further research is warranted to fully elucidate the therapeutic potential and signaling pathways of this compound.
References
Validating the Cardiotonic Effects of Lycoctonine Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potential cardiotonic effects of Lycoctonine derivatives against established cardiotonic agents. This document outlines the current understanding of this compound's cardiac activity, details relevant experimental protocols for validation, and presents the signaling pathways of current therapeutic alternatives.
While direct and extensive research on a wide range of this compound derivatives is still emerging, preliminary studies on this compound itself, a C20-diterpenoid alkaloid, have indicated notable cardiac activity.[1][2] Research into related diterpenoid alkaloids from the Aconitum and Delphinium species, traditionally used in medicine for their cardiac effects, further supports the potential of this compound class.[3][4] These alkaloids often exhibit a narrow therapeutic window, with cardiotonic effects at low doses and cardiotoxicity at higher concentrations.[3][4] This guide will, therefore, draw comparisons from the broader family of diterpenoid alkaloids to provide a framework for evaluating this compound derivatives.
Comparative Analysis of Cardiotonic Agents
The following table summarizes the key characteristics of this compound and related diterpenoid alkaloids in comparison to well-established cardiotonic drugs.
| Agent Class | Example Compound(s) | Mechanism of Action | Reported Inotropic Effect | Potential Side Effects/Toxicity |
| Diterpenoid Alkaloids | This compound, Delectinine, Aconitine (low dose) | Modulation of ion channels, including voltage-sensitive sodium channels.[5][6] May also involve enhancement of cellular calcium influx.[7] | Positive inotropic effects observed in isolated heart models.[8][9][10] | Arrhythmias, hypotension, bradycardia, neurotoxicity at higher doses.[5][11] |
| Cardiac Glycosides | Digoxin | Inhibition of the Na+/K+-ATPase pump, leading to increased intracellular calcium. | Positive | Narrow therapeutic index, risk of arrhythmias, gastrointestinal and neurological side effects. |
| Beta-Adrenergic Agonists | Dobutamine, Dopamine | Stimulation of β1-adrenergic receptors, leading to increased cAMP and intracellular calcium. | Positive | Tachycardia, arrhythmias, increased myocardial oxygen demand. |
| Phosphodiesterase III (PDE3) Inhibitors | Milrinone | Inhibition of PDE3, leading to increased cAMP and intracellular calcium. | Positive | Vasodilation, hypotension, potential for arrhythmias. |
| Calcium Sensitizers | Levosimendan | Increases the sensitivity of troponin C to calcium, enhancing myocardial contractility without significantly increasing intracellular calcium. | Positive | Hypotension, headaches, potential for arrhythmias. |
Experimental Protocols for Validation
To rigorously assess the cardiotonic properties of novel this compound derivatives, a multi-tiered experimental approach is essential, progressing from in vitro to ex vivo and finally in vivo models.
In Vitro Assays
-
Isolated Cardiomyocyte Contractility Assay:
-
Objective: To directly measure the effect of a compound on the contractility of single heart muscle cells.
-
Methodology:
-
Isolate ventricular myocytes from adult rodents (e.g., rats or guinea pigs).
-
Culture the isolated cardiomyocytes on laminin-coated dishes.
-
Electrically stimulate the cells to induce contractions.
-
Using a video-based edge detection system or similar technology, measure the extent and velocity of cell shortening and re-lengthening.
-
Record baseline contractility, then perfuse the cells with increasing concentrations of the this compound derivative and record changes in contractile parameters.
-
Positive and negative controls (e.g., isoproterenol and verapamil, respectively) should be run in parallel.
-
-
-
Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs):
-
Objective: To assess the electrophysiological and contractile effects on a human-relevant model.
-
Methodology:
-
Culture hiPSC-CMs to form a spontaneously beating syncytium.
-
Utilize multi-electrode arrays (MEAs) to measure field potential duration and beat rate.
-
Use impedance systems to assess contractility in real-time.
-
Expose the hiPSC-CMs to a range of concentrations of the test compound and monitor for changes in electrophysiological and contractile parameters.
-
-
Ex Vivo Assays
-
Langendorff Perfused Heart System:
-
Objective: To evaluate the direct effects of a compound on the whole heart in an isolated setting, free from systemic physiological influences.
-
Methodology:
-
Isolate the heart from an anesthetized animal (e.g., rabbit or guinea pig).
-
Cannulate the aorta and mount the heart on a Langendorff apparatus.
-
Retrogradely perfuse the coronary arteries with an oxygenated physiological salt solution.
-
Insert a balloon into the left ventricle to measure isovolumetric pressure changes (left ventricular developed pressure, LVDP) and the rates of pressure increase (+dP/dt) and decrease (-dP/dt).
-
After a stabilization period, infuse the this compound derivative into the perfusate at varying concentrations and record the effects on cardiac function.
-
-
In Vivo Studies
-
Anesthetized Animal Models:
-
Objective: To assess the cardiovascular effects of a compound in a living organism, taking into account metabolic and neurohormonal responses.
-
Methodology:
-
Anesthetize a suitable animal model (e.g., rat or dog).
-
Surgically implant catheters to measure arterial blood pressure, heart rate, and left ventricular pressure.
-
Administer the this compound derivative intravenously via infusion or bolus injection.
-
Continuously monitor hemodynamic parameters to determine the dose-response relationship for inotropic, chronotropic, and pressor effects.
-
-
-
Conscious Telemetered Animal Models:
-
Objective: To evaluate the long-term cardiovascular effects in a freely moving, conscious animal, avoiding the confounding effects of anesthesia.
-
Methodology:
-
Surgically implant a telemetry transmitter capable of measuring physiological parameters such as blood pressure, heart rate, and ECG.
-
Allow the animal to fully recover from surgery.
-
Administer the this compound derivative (e.g., via oral gavage or osmotic minipump) and monitor the telemetered data over an extended period.
-
-
Signaling Pathways and Visualizations
The cardiotonic effects of most established drugs converge on increasing the availability of intracellular calcium ([Ca2+]i) to the myofilaments or enhancing the sensitivity of the myofilaments to calcium.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Diterpenoid alkaloids from two species of Delphinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac efficacy and toxicity of aconitine: A new frontier for the ancient poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 8. Structure-cardiac activity relationship of C19-diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Further Studies on Structure-Cardiac Activity Relationships of Diterpenoid Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aconitum - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Biological Activities of Lycoctonine and Other Diterpenoid Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of lycoctonine and other prominent diterpenoid alkaloids, including aconitine, mesaconitine, and lappaconitine. The information is compiled from experimental data to offer an objective overview of their therapeutic potential and toxicological profiles. Diterpenoid alkaloids are a class of natural compounds known for their complex structures and a wide spectrum of pharmacological effects, ranging from potent analgesia and anti-inflammatory action to significant cardiotoxicity.[1][2][3]
Comparative Analysis of Biological Activities
The following tables summarize the available quantitative data for the anti-inflammatory and analgesic activities of the selected diterpenoid alkaloids. It is important to note that while this compound is reported to possess various biological activities, specific quantitative data (IC50/ED50 values) for direct comparison were not available in the reviewed literature.
Anti-inflammatory Activity
The anti-inflammatory potential of these alkaloids is often evaluated by their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
| Alkaloid | Assay | Cell Line | IC50 (µM) | Reference |
| Aconitine | NO Production | RAW 264.7 | ~25.82 (as µg/mL) | [4] |
| Lappaconitine Derivative (A4) | NO Production | RAW 264.7 | 12.91 | [5] |
| Lappaconitine Derivative (Compound 6) | NO Production | RAW 264.7 | 10.34 ± 2.05 | [3] |
| This compound | - | - | Data Not Available | - |
Note: The value for Aconitine was reported in µg/mL and has been noted as such. Direct molar comparison may vary based on the specific derivative used in the study.
Analgesic Activity
The analgesic effects are typically assessed in vivo using models such as the hot plate test or the acetic acid-induced writhing test, which measure the response to thermal and chemical pain stimuli, respectively.
| Alkaloid | Assay | Animal Model | ED50 (mg/kg) | Reference |
| Aconitine | Hot Plate Test | Mice | 0.08 | [4] |
| Aconitine Derivative (Compound 40) | Acetic Acid Writhing | Mice | 0.0591 | [6] |
| Aconitine Derivative (Compound 42) | Acetic Acid Writhing | Mice | 0.0972 | [6] |
| Mesaconitine | Writhing and Tail Immersion | - | Strongest among tested alkaloids | [7] |
| Lappaconitine | Mechanical Allodynia | Rats | 1.1 (s.c.) | [1] |
| Lappaconitine | Thermal Hyperalgesia | Rats | 1.6 (s.c.) | [1] |
| This compound | - | - | Data Not Available | - |
Note: The analgesic activity of mesaconitine was noted to be the strongest among several tested alkaloids from Aconitum fuzi, though a specific ED50 value was not provided in the comparative context.[7]
Qualitative Activity Profile of this compound
While quantitative data for this compound is scarce in publicly available literature, some studies have qualitatively described its biological effects. Notably, this compound has been reported to exhibit moderate cardiotonic activity. Further research is required to quantify its potency and compare it with other diterpenoid alkaloids.
Experimental Protocols
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages
This assay is widely used to screen for the anti-inflammatory potential of compounds.
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test alkaloids.
-
After a 1-hour pre-incubation, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.
-
The plates are incubated for another 24 hours.
-
The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Analgesic Activity: Hot Plate Test
The hot plate test is a common method to evaluate the central analgesic activity of drugs.
-
Apparatus: A hot plate analgesiometer with a surface temperature maintained at a constant 55 ± 0.5°C.
-
Procedure:
-
Animals (typically mice or rats) are individually placed on the heated surface of the hot plate.
-
The latency to the first sign of nociception (e.g., licking of the hind paws, jumping) is recorded.
-
A cut-off time (usually 30-60 seconds) is set to prevent tissue damage.
-
The test compounds are administered (e.g., subcutaneously or intraperitoneally), and the latency is measured at different time points after administration.
-
-
Data Analysis: The increase in latency time after drug administration compared to the baseline latency is used to determine the analgesic effect. The ED50 value, the dose that produces the desired analgesic effect in 50% of the animals, is calculated.[8][9][10]
Neuroprotective Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is often used to measure the neuroprotective effects of compounds against a toxin-induced cell death.
-
Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) are cultured in appropriate media and conditions.
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
After cell attachment, they are pre-treated with various concentrations of the test alkaloids for a specified period.
-
A neurotoxin (e.g., 6-hydroxydopamine for modeling Parkinson's disease, or glutamate for excitotoxicity) is then added to induce cell death.
-
After the incubation period with the neurotoxin, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance is measured at a wavelength of 570 nm.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The neuroprotective effect is calculated as the percentage of viable cells in the presence of the test compound and neurotoxin compared to the control group treated with the neurotoxin alone. The EC50 value, the concentration of the compound that provides 50% of the maximum neuroprotection, can be determined.
Cardiotonic Activity: Langendorff Isolated Heart Perfusion
This ex vivo technique allows for the assessment of cardiac function in an isolated heart, free from systemic physiological influences.
-
Preparation:
-
An animal (e.g., rat, guinea pig) is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
-
-
Perfusion:
-
The heart is retrogradely perfused through the aorta with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.
-
This retrograde perfusion forces the aortic valve to close, directing the perfusate into the coronary arteries to nourish the heart muscle.
-
-
Measurement of Cardiac Function:
-
A fluid-filled balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumetric ventricular pressure.
-
Parameters such as left ventricular developed pressure (LVDP), heart rate (HR), and coronary flow (CF) are continuously recorded.
-
-
Drug Administration: Test compounds are infused into the perfusion solution at various concentrations.
-
Data Analysis: The changes in LVDP, HR, and CF in response to the drug are measured to determine its cardiotonic or cardiotoxic effects. The EC50 value, the concentration that produces 50% of the maximal response, can be calculated for cardiotonic effects.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of these diterpenoid alkaloids are attributed to their interaction with various cellular signaling pathways.
Anti-inflammatory Signaling Pathways
Lappaconitine and its derivatives have been shown to exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are crucial in the production of pro-inflammatory cytokines and mediators.
Caption: Lappaconitine's anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.
Aconitine's Mechanism of Cardiotoxicity
Aconitine is well-known for its cardiotoxic effects, which are primarily mediated by its interaction with voltage-gated sodium channels (VGSCs) in cardiomyocytes. By binding to site 2 of the α-subunit of these channels, aconitine causes persistent activation, leading to an influx of sodium ions, membrane depolarization, and subsequent arrhythmias.
Caption: Mechanism of aconitine-induced cardiotoxicity through persistent activation of sodium channels.
Experimental Workflow for Diterpenoid Alkaloid Bioactivity Screening
The following diagram illustrates a general workflow for the screening and evaluation of the biological activities of diterpenoid alkaloids.
Caption: General workflow for screening the bioactivity of diterpenoid alkaloids.
Conclusion
Diterpenoid alkaloids, including aconitine, mesaconitine, and lappaconitine, exhibit significant anti-inflammatory and analgesic properties, as demonstrated by the presented quantitative data. Their mechanisms of action often involve the modulation of key inflammatory signaling pathways and interaction with ion channels. Lappaconitine and its derivatives appear to be promising candidates for further development due to their potent activities. However, the high toxicity of alkaloids like aconitine remains a major challenge for their therapeutic application.
There is a notable gap in the literature regarding the quantitative biological activity of this compound. Future research should focus on conducting standardized in vitro and in vivo assays to determine the IC50 and ED50 values for this compound's various reported activities. This would enable a more direct and comprehensive comparison with other diterpenoid alkaloids and provide a clearer understanding of its potential as a therapeutic agent.
References
- 1. Synthesis and biological evaluation of this compound derivatives with cardiotonic and calcium channels inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Phytochemical, Antioxidant, and Anti-Inflammatory Study of Extracts of the Apiaceae Family and Their Fractions: “Study of the Effect of Synergy and/or Antagonism” | MDPI [mdpi.com]
Structure-Activity Relationship of the Lycoctonine Skeleton: A Comparative Guide to Biological Activity
The lycoctonine skeleton, a core structure of various diterpenoid alkaloids found in plants of the Aconitum and Delphinium genera, has garnered significant interest from researchers due to its diverse pharmacological activities. These compounds have been investigated for their cardiotonic, analgesic, and anti-inflammatory properties. However, their therapeutic application is often limited by their inherent toxicity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of the this compound skeleton and related diterpenoid alkaloids, supported by experimental data and detailed methodologies.
Cardiotonic Activity of this compound Derivatives
Recent studies have focused on modifying the this compound skeleton to enhance its cardiotonic effects while potentially reducing toxicity. A series of derivatives were synthesized by modifying various rings (B, D, E, F) and the nitrogen atom of the parent structure.
Table 1: Cardiotonic and Calcium Channel Inhibitory Activity of this compound and its Derivative
| Compound | Modification | Biological Activity | Assay |
| This compound | - | Moderate cardiac effect | Isolated Frog Heart |
| Derivative 27 | N-isobutyl group | Most promising cardiotonic candidate | Isolated Frog Heart |
| Inhibition of CaV1.2: 78.52% ± 2.26% | Patch Clamp (50 µM) | ||
| Inhibition of CaV3.2: 79.05% ± 1.59% | Patch Clamp (50 µM) | ||
| Alleviates CoCl2-induced myocardial injury | H9c2 Cell Model |
The data suggests that substitution at the nitrogen atom can significantly influence the cardiotonic activity, with an N-isobutyl group leading to a promising candidate. The mechanism of action appears to be related to the inhibition of calcium channels[1].
Analgesic Activity of Related Diterpenoid Alkaloids
While specific quantitative data for a series of this compound derivatives' analgesic activity is limited in the public domain, studies on structurally similar C18 and C19-diterpenoid alkaloids, such as crassicauline A and yunaconitine, provide valuable insights into the SAR for analgesic effects. These compounds share a similar core structure with this compound.
Table 2: Analgesic Activity of Crassicauline A and Yunaconitine Derivatives
| Compound | Parent Alkaloid | Modification | Analgesic Activity (ED50, mg/kg, s.c.) |
| Crassicauline A | - | - | 0.0480 |
| 8-O-deacetyl-8-O-ethylcrassicauline A | Crassicauline A | Deacetylation at C-8, Ethylation at C-8 | 0.0972 |
| Yunaconitine | - | - | - |
| 8-O-ethylyunaconitine | Yunaconitine | Ethylation at C-8 | 0.0591 |
| Lappaconitine | - | - | 3.50 |
Data from the mice acetic acid-induced abdominal constriction assay.
These findings indicate that modifications at the C-8 position can significantly impact analgesic potency. The general SAR for analgesic activity in this class of alkaloids suggests the importance of a tertiary amine in ring A, an acetoxyl or ethoxyl group at C-8, an aromatic ester at C-14, and a saturated ring D.
Anti-inflammatory Activity
Experimental Protocols
Isolated Frog Heart Model (Cardiotonic Activity)
-
Animal Preparation: Frogs are pithed, and the heart is exposed and cannulated.
-
Perfusion: The heart is perfused with a Ringer solution at a constant temperature and pressure.
-
Drug Administration: this compound derivatives at various concentrations are added to the perfusion fluid.
-
Data Recording: The force and rate of heart contractions are recorded using a force transducer and a data acquisition system.
-
Analysis: The changes in heart contractility in response to the compounds are analyzed to determine the cardiotonic effect.
Acetic Acid-Induced Writhing Test (Analgesic Activity)
-
Animal Model: Male mice are used for this assay.
-
Compound Administration: Test compounds (this compound derivatives or related alkaloids) are administered subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Induction of Writhing: After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).
-
Observation: The number of writhes is counted for a specific duration (e.g., 15 minutes) after the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to a control group that received only the vehicle. The ED50 (the dose that produces 50% of the maximal effect) is then determined.
Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
-
Animal Model: Rats are typically used for this model of acute inflammation.
-
Compound Administration: The test compounds are administered orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw.
-
Measurement of Paw Volume: The volume of the paw is measured at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Visualizations
Caption: Key structural features of the this compound skeleton influencing analgesic activity.
Caption: Experimental workflow for assessing the analgesic activity of this compound derivatives.
References
A Comparative Guide to the Efficacy of Synthetic vs. Natural Lycoctonine
For Researchers, Scientists, and Drug Development Professionals
Overview of Lycoctonine
This compound is a complex C19-diterpenoid alkaloid with a molecular formula of C₂₅H₄₁NO₇[1][2]. It is known for its biological activities, primarily as a ganglion blocking agent and for its cardiotonic effects[3][4]. These effects are largely attributed to its interaction with ion channels, particularly calcium channels[3].
Natural this compound: Extracted from plants, the purity and concentration of this compound can vary depending on the plant species, geographical location, and the extraction and purification methods employed. Natural extracts may contain other alkaloids and plant metabolites that could potentially influence the overall biological effect, either synergistically or antagonistically.
Synthetic this compound: The total synthesis of complex alkaloids like this compound is a challenging multi-step process. While the synthesis of derivatives has been reported, the availability of fully synthetic this compound for research purposes is limited[3]. A key advantage of synthetic this compound would be the high purity and consistency between batches, eliminating the variability associated with natural extracts.
Comparative Efficacy and Biological Activity
Due to the lack of direct comparative studies, the following table presents a summary of the known biological activities of this compound. It is hypothesized that a pure synthetic this compound would exhibit these activities with a potency dependent on its concentration. The quantitative data provided is based on studies of this compound derivatives and is for illustrative purposes to demonstrate how such a comparison would be structured[3].
| Biological Activity | Target | Natural this compound (Extract/Purified) | Synthetic this compound (Hypothetical Pure Compound) | Key Observations |
| Cardiotonic Effect | L-type Calcium Channels (CaV1.2), T-type Calcium Channels (CaV3.2) | Moderate cardiac effect observed in isolated frog heart preparations. | A derivative (Compound 27) showed significant inhibitory effects on CaV1.2 and CaV3.2 with inhibition rates of 78.52% ± 2.26% and 79.05% ± 1.59% at 50 μM, respectively[3]. | The cardiotonic effect is linked to the inhibition of calcium channels, leading to an increase in cardiac contractility. |
| Ganglion Blocking | Nicotinic Acetylcholine Receptors at autonomic ganglia | Known ganglion blocking agent, but quantitative data on efficacy (e.g., IC50) is not readily available. | Expected to exhibit ganglion blocking activity by antagonizing nicotinic receptors. | This activity contributes to its effects on the cardiovascular and nervous systems. |
| Neuromuscular Blocking | Neuromuscular Junction | Interferes with synaptic transmission, leading to muscle relaxation[4]. | Expected to show similar neuromuscular blocking effects. | This is a characteristic activity of many Aconitum alkaloids. |
Note: The quantitative data for the synthetic compound is based on a derivative of this compound and is presented to illustrate the type of data required for a direct comparison.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound's cardiovascular effects is its role as a calcium channel blocker[3]. By inhibiting L-type and T-type calcium channels in cardiac myocytes, it modulates calcium ion influx, thereby influencing cardiac contractility and heart rate.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for similar compounds and can be adapted for a direct comparison of synthetic and natural this compound.
Assessment of Cardiotonic Activity using Isolated Frog Heart
Objective: To evaluate and compare the inotropic effects of synthetic and natural this compound.
Methodology:
-
Preparation: A frog heart is isolated and mounted in an organ bath containing Ringer's solution, maintained at a constant temperature and aerated.
-
Recording: The heart's contractions are recorded using a force-displacement transducer connected to a data acquisition system.
-
Drug Administration: After a stabilization period, baseline cardiac activity is recorded. Different concentrations of natural this compound extract and synthetic this compound are added to the organ bath in a cumulative manner.
-
Data Analysis: The changes in the force of contraction (inotropic effect) and heart rate (chronotropic effect) are measured and compared to the baseline. Dose-response curves are generated to determine the EC50 values for each compound.
Evaluation of Calcium Channel Inhibition via Patch-Clamp Electrophysiology
Objective: To quantify and compare the inhibitory effects of synthetic and natural this compound on specific calcium channel subtypes.
Methodology:
-
Cell Culture: Use a cell line stably expressing the target calcium channels (e.g., HEK293 cells expressing CaV1.2 or CaV3.2).
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed. A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane.
-
Current Measurement: Calcium currents are elicited by applying a voltage-step protocol.
-
Drug Application: After obtaining a stable baseline current, the cells are perfused with various concentrations of synthetic or natural this compound.
-
Data Analysis: The inhibition of the calcium current is measured at each concentration. The data is used to construct a concentration-response curve and calculate the IC50 value.
Assessment of Ganglion Blocking Activity
Objective: To compare the ability of synthetic and natural this compound to block neurotransmission at autonomic ganglia.
Methodology:
-
Preparation: An isolated superior cervical ganglion preparation from a rabbit or rat is used. The ganglion is placed in a chamber and perfused with a physiological salt solution.
-
Stimulation and Recording: The preganglionic nerve is stimulated electrically, and the resulting postganglionic compound action potentials are recorded.
-
Drug Application: Control responses are recorded before the application of known concentrations of synthetic or natural this compound to the perfusion solution.
-
Data Analysis: The reduction in the amplitude of the postganglionic action potential in the presence of the test compound indicates ganglion blocking activity. The concentration required to produce a 50% reduction in the response (IC50) is determined.
Logical Framework for Comparison
The core of the comparison between synthetic and natural this compound hinges on the assessment of their chemical purity and biological potency. The following diagram illustrates the logical relationship in this comparative analysis.
Conclusion
While the current body of research provides a solid foundation for understanding the biological effects of this compound, there is a clear need for direct, quantitative comparisons between its natural and synthetic forms. Such studies would be invaluable for standardizing research findings and for the potential development of this compound-based therapeutic agents. The primary advantage of synthetic this compound lies in its potential for high purity and batch-to-batch consistency, which are critical for pharmacological studies and clinical applications. Future research should focus on the total synthesis of this compound and subsequent head-to-head comparisons with highly purified natural this compound using the standardized experimental protocols outlined in this guide. This will allow for a definitive assessment of their comparative efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C25H41NO7 | CID 76956004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of this compound derivatives with cardiotonic and calcium channels inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 26000-17-9 | FL65620 | Biosynth [biosynth.com]
Validating the Binding Affinity of Lycoctonine to Nicotinic Acetylcholine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of Lycoctonine and alternative neuromuscular blocking agents to their shared molecular target, the nicotinic acetylcholine receptor (nAChR). Due to the limited availability of direct binding data for this compound, this guide utilizes data from its close structural analog, Methyllycaconitine (MLA), as a proxy. This comparison is supported by experimental data from published literature and detailed protocols for validating such findings.
Introduction to this compound and its Molecular Target
This compound is a diterpenoid alkaloid found in plants of the Aconitum and Delphinium genera. Its pharmacological activity is characterized by neuromuscular blockade, leading to muscle relaxation. The primary molecular target responsible for this action is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for synaptic transmission at the neuromuscular junction and in the central nervous system.[1][2] this compound is believed to act as a competitive antagonist at these receptors, preventing the binding of the endogenous neurotransmitter, acetylcholine, and thereby inhibiting nerve impulse transmission.
Comparative Binding Affinity of nAChR Antagonists
To provide a quantitative comparison, this section presents the binding affinities (expressed as inhibition constant, Kᵢ, or half-maximal inhibitory concentration, IC₅₀) of Methyllycaconitine (as a proxy for this compound) and other well-characterized nAChR antagonists, such as vecuronium and rocuronium. Lower Kᵢ or IC₅₀ values indicate a higher binding affinity.
| Compound | nAChR Subtype | Binding Affinity (Kᵢ / IC₅₀) | Reference |
| Methyllycaconitine (MLA) | α7 neuronal | 1.4 nM (Kᵢ) | [3] |
| α-bungarotoxin sites in brain | 5.4 nM (Kᵢ) | [4] | |
| Muscle nAChR | 1.1 µM (IC₅₀) | [4] | |
| α3/α6β2β3* presynaptic | 33 nM (Kᵢ) | [5] | |
| Vecuronium | Muscle nAChR (fetal & adult) | 1-2 nM (IC₅₀) | [6] |
| Competitive nAChR antagonist | 9.9 nM (IC₅₀) | [7] | |
| Rocuronium | Muscle nAChR | No site selectivity | [8] |
| Competitive nAChR antagonist | - | [9][10] |
Note: The binding affinity of antagonists can vary significantly depending on the specific nAChR subunit composition. The data presented here is for illustrative purposes and highlights the range of affinities observed for these compounds.
Experimental Protocols for Determining Binding Affinity
The binding affinity of an unlabeled compound like this compound is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound to displace a radiolabeled ligand with known high affinity for the target receptor.
Radioligand Competition Binding Assay for nAChRs
Objective: To determine the inhibition constant (Kᵢ) of this compound for a specific nAChR subtype.
Materials:
-
Receptor Source: Membrane preparations from cells or tissues expressing the nAChR subtype of interest (e.g., HEK cells transfected with human α7 nAChR).
-
Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [¹²⁵I]α-bungarotoxin for α7 nAChR, or [³H]epibatidine for α4β2 nAChR).[11]
-
Test Compound: this compound, dissolved in an appropriate solvent.
-
Assay Buffer: e.g., 20 mM Tris-HCl, pH 7.4, containing 1 mg/mL BSA.
-
Wash Buffer: e.g., 20 mM Tris-HCl, pH 7.4.
-
Scintillation Fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Receptor Preparation: Thaw the receptor membrane preparation on ice. Dilute the membranes in assay buffer to a concentration that provides a sufficient signal-to-noise ratio.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kₔ value).
-
A range of concentrations of the unlabeled test compound (this compound).
-
For determining non-specific binding, add a high concentration of a known, potent, unlabeled ligand.
-
For determining total binding, add only the radioligand and assay buffer.
-
-
Initiate Binding: Add the receptor membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. The incubation time should be determined in preliminary experiments.
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Workflow for determining binding affinity using a competitive radioligand binding assay.
Conclusion
While direct experimental data on the binding affinity of this compound to nicotinic acetylcholine receptors is currently scarce in publicly available literature, its structural similarity to the potent nAChR antagonist Methyllycaconitine provides a strong basis for its mechanism of action. The comparative data and detailed experimental protocol provided in this guide offer a framework for researchers to validate the binding affinity of this compound and other novel compounds targeting nAChRs. Such studies are essential for the rational design and development of new therapeutic agents with improved selectivity and efficacy.
References
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
- 3. Methyllycaconitine citrate | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 4. Nicotinic acetylcholine receptors in separate brain regions exhibit different affinities for methyllycaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Additive inhibition of nicotinic acetylcholine receptors by corticosteroids and the neuromuscular blocking drug vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vecuronium bromide, Competitive nicotinic acetylcholine receptor antagonist (CAS 50700-72-6) | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Structural interplay of anesthetics and paralytics on muscle nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
Safety Operating Guide
Proper Disposal of Lycoctonine: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Lycoctonine must adhere to strict safety and disposal protocols due to its classification as a toxic alkaloid. The primary principle for the disposal of this compound is that it should be managed as hazardous chemical waste through a licensed disposal service. In-laboratory neutralization or treatment by researchers is not recommended without specific, validated protocols and institutional approval. Adherence to local and institutional regulations is mandatory.[1][2]
Step-by-Step Disposal Procedures for this compound Waste
The following steps outline the standard procedure for the safe disposal of this compound and materials contaminated with it.
1. Waste Identification and Segregation:
-
Identify: All waste materials containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and personal protective equipment (PPE), must be identified as hazardous waste.
-
Segregate: This hazardous waste must be kept separate from non-hazardous laboratory trash and other chemical waste streams to prevent cross-contamination.[2]
2. Packaging and Labeling:
-
Containers: Use designated, leak-proof, and chemically resistant containers for collecting this compound waste.[2][3] These containers should be kept closed when not in use.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) office.
3. Storage:
-
Location: Store the sealed waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[2][3]
-
Duration: Adhere to your institution's guidelines on the maximum allowable time for storing hazardous waste in the laboratory before collection.
4. Disposal Request and Collection:
-
Contact EHS: Do not attempt to dispose of this compound waste down the drain or in regular trash.[4][5] Contact your institution's EHS office or the designated chemical waste coordinator to arrange for pickup.
-
Documentation: Complete any required waste disposal forms accurately, providing all necessary information about the waste's composition.
5. Decontamination:
-
Work Surfaces: Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound. Use an appropriate cleaning agent as recommended by your institution's safety protocols.
-
Empty Containers: Empty containers that held pure this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6] The rinsed container can then be disposed of according to institutional guidelines.[7]
Handling and Safety Precautions
Given the toxicity of aconitine alkaloids, of which this compound is a member, stringent safety measures are necessary during handling and preparation for disposal.
| Precaution Category | Specific Actions |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (inspect before use), and safety glasses or goggles.[8] |
| Ventilation | Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3][9] |
| Spill Management | In case of a spill, evacuate the area and follow your institution's established spill cleanup procedures for toxic chemicals. Do not attempt to clean a large spill without proper training and equipment. |
| Emergency Procedures | Ensure you are aware of the location and operation of safety showers and eyewash stations. In case of exposure, seek immediate medical attention. |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
While some literature discusses the hydrolysis of related aconitine alkaloids to reduce toxicity, this is typically in the context of preparing traditional medicines and is not a validated laboratory disposal method.[10][11] Therefore, all this compound waste should be treated as highly toxic and managed through professional hazardous waste services.
References
- 1. static.abclonal.com [static.abclonal.com]
- 2. ic.ptb.de [ic.ptb.de]
- 3. dl2jx7zfbtwvr.cloudfront.net [dl2jx7zfbtwvr.cloudfront.net]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. otago.ac.nz [otago.ac.nz]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. store.sangon.com [store.sangon.com]
- 10. ambonsall.com [ambonsall.com]
- 11. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
